Fmoc-Gly-Gly-Phe-OtBu
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLGBXCTOOARCT-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biochemical Role of Fmoc-Gly-Gly-Phe-OtBu: A Technical Guide to its Application in Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Gly-Phe-OtBu is a critical protected tripeptide building block utilized in the sophisticated field of targeted cancer therapy. Its primary application lies in the synthesis of enzymatically cleavable linkers for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the biochemical function of this compound, detailing its role in the construction of ADC linkers, the mechanism of payload release, and relevant experimental protocols. Quantitative data on linker performance is summarized, and key experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Role of Protected Peptides in Advanced Therapeutics
In the realm of biochemistry and pharmaceutical development, precision and control are paramount. Protected amino acids and peptides are fundamental tools that enable the stepwise and site-specific synthesis of complex biomolecules. This compound is a prime example of such a tool, designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the N-terminus, while the tert-butyl (OtBu) group offers robust, acid-labile protection for the C-terminus. This orthogonal protection strategy is central to modern peptide chemistry.
The significance of this compound extends to the cutting-edge field of antibody-drug conjugates. ADCs are a class of biotherapeutics engineered to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound serves as a key precursor for the peptide portion of these linkers, specifically for those designed to be cleaved by enzymes prevalent in the tumor microenvironment.
Core Application: A Building Block for Enzymatically Cleavable ADC Linkers
The principal application of this compound in biochemistry is as a synthetic intermediate for the construction of protease-sensitive linkers in ADCs.[1][2][3][4] The tripeptide sequence Gly-Gly-Phe is often extended to a tetrapeptide, typically Gly-Gly-Phe-Gly (GGFG), which is recognized and cleaved by specific lysosomal proteases.[5]
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC with a peptide linker relies on a multi-step process that culminates in the targeted release of the cytotoxic payload within the cancer cell.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, preventing premature release of the payload.[5] The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis, and trafficked to the lysosome.[1]
-
Enzymatic Cleavage: The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the peptide linker. The Gly-Gly-Phe-Gly sequence is a substrate for lysosomal cysteine proteases, primarily cathepsin L and to a lesser extent, cathepsin B.[1][2]
-
Payload Activation: Cleavage of the peptide linker liberates the cytotoxic drug, which can then exert its cell-killing effect, for instance, by inhibiting DNA replication or microtubule assembly.
Quantitative Data on Linker Performance
The selection of a linker is a critical decision in ADC design, with a direct impact on the therapeutic window. The table below summarizes comparative data on the cleavage of different peptide linkers.
| Linker Sequence | Primary Cleaving Enzyme | Relative Cleavage Rate | Plasma Stability | Reference |
| Gly-Gly-Phe-Gly | Cathepsin L | High | High | [1][2] |
| Val-Cit | Cathepsin B | Very High | High | [3] |
| Val-Ala | Cathepsin B | Moderate | High | [3] |
Note: Relative cleavage rates are compiled from in vitro studies and may vary depending on the specific ADC construct and experimental conditions.
Experimental Protocols
The following sections outline the methodologies for the synthesis of a peptide linker using this compound and its subsequent conjugation to a payload and an antibody. These protocols are synthesized from established principles of solid-phase peptide synthesis and bioconjugation.
Solid-Phase Synthesis of a GGFG-Maleimide Linker
This protocol describes the synthesis of a maleimide-functionalized Gly-Gly-Phe-Gly linker ready for payload attachment.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
This compound
-
Maleimidocaproic acid
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a suitable coupling agent like HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF.
-
Tripeptide Coupling: Couple this compound to the deprotected glycine (B1666218) on the resin using a coupling agent.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Maleimide (B117702) Functionalization: Couple maleimidocaproic acid to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the linker from the resin and simultaneously remove the OtBu protecting group using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude linker in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the synthesized maleimide-functionalized drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Purified maleimide-functionalized drug-linker
-
Phosphate-buffered saline (PBS)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP to generate free thiol groups.
-
Conjugation: React the reduced antibody with the maleimide-functionalized drug-linker. The maleimide group will specifically react with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: Purify the resulting ADC from unreacted drug-linker and antibody using a suitable method such as size exclusion chromatography.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Conclusion
This compound is a specialized yet indispensable reagent in modern biochemical and pharmaceutical research. Its role as a precursor to enzymatically cleavable linkers in ADCs highlights the importance of precision chemical synthesis in the development of next-generation targeted therapies. A thorough understanding of its application, the mechanism of action of the resulting linkers, and the associated experimental protocols is crucial for scientists and researchers aiming to innovate in the field of oncology and drug delivery. The continued development and optimization of such building blocks and the linkers they form will undoubtedly pave the way for more effective and safer biotherapeutics.
References
- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
The Chemistry and Application of the Fmoc Protecting Group: A Technical Guide
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Introduced by Carpino and Han in the 1970s, its unique base-lability offers a mild and efficient method for the temporary protection of amines, enabling the synthesis of complex peptides and other organic molecules.[3][4] This technical guide provides an in-depth exploration of the Fmoc group, detailing its chemical properties, mechanisms of action, and practical applications for researchers, scientists, and professionals in drug development.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group lies in its strategic use as a temporary protecting shield for the α-amino group of amino acids.[5] This protection is crucial to prevent self-coupling and other unwanted side reactions during the stepwise assembly of a peptide chain.[3] The Fmoc group is a carbamate, and its key characteristic is its stability in acidic conditions and its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[1][6] This orthogonality to acid-labile side-chain protecting groups is a major advantage of the Fmoc strategy in SPPS.[1][3]
Chemical Structure and Properties
The Fmoc group consists of a fluorenyl ring system linked to a methoxycarbonyl moiety.[5] The fluorenyl ring's electron-withdrawing nature makes the proton at the C9 position acidic.[1] This acidity is the key to the group's base-lability. The fluorenyl group also exhibits strong UV absorbance (around 300 nm), which allows for real-time monitoring of the deprotection step during automated peptide synthesis.[5]
Mechanism of Action
The application and removal of the Fmoc group proceed through well-defined chemical pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Fmoc Protection of Amines
The Fmoc group is typically introduced by reacting an amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1] Fmoc-OSu is more commonly used to prevent the formation of dipeptide byproducts.[1] The reaction is a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.
Caption: Mechanism of Fmoc protection of an amine using Fmoc-Cl.
Fmoc Deprotection
The removal of the Fmoc group is an E1cB (Elimination, Unimolecular, conjugate Base) elimination reaction.[1] A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring.[7] This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene.[5] The dibenzofulvene is then trapped by the excess amine to form a stable adduct.[7]
Caption: Mechanism of Fmoc deprotection using piperidine.
Fmoc in Solid-Phase Peptide Synthesis (SPPS)
Fmoc chemistry is the predominant strategy in modern SPPS due to its mild reaction conditions and suitability for automation.[3][8] The SPPS cycle involves the iterative addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]
The SPPS Cycle
A typical Fmoc-SPPS cycle consists of three main stages: deprotection, coupling, and washing.
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Quantitative Data
The efficiency of the Fmoc deprotection step is critical for the overall success of peptide synthesis. The rate of deprotection is influenced by the base, its concentration, and the solvent.
| Base | Concentration | Solvent | Deprotection Time (Typical) | Reference |
| Piperidine | 20-30% | DMF | 10-20 minutes | [7][10] |
| Piperidine | 20-23% | NMP | 10-18 minutes | [7] |
| Piperidine | 55% | DMF | 20 minutes | [7] |
| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | Similar to piperidine, but may be less efficient at shorter times | [11] |
| 4-Methylpiperidine | 20% | DMF | Similar to piperidine | [11] |
| Diethylamine | 60% | DMF | 180 minutes | [12] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results in peptide synthesis.
Protocol 1: General Procedure for Fmoc Protection of an Amino Acid
This protocol describes the protection of the α-amino group of an amino acid using Fmoc-OSu.
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[13]
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[13]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted reagents. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[13]
-
Extraction: Extract the precipitated Fmoc-amino acid with a suitable organic solvent such as ethyl acetate.[13]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.[13] Further purification can be achieved by recrystallization.
Protocol 2: Manual Fmoc Deprotection in SPPS
This protocol outlines a typical manual Fmoc deprotection step on a peptide-resin.
-
Resin Swelling: Swell the resin in DMF for approximately 1 hour.[14]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[10]
-
Deprotection: Add a 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 10-20 minutes. A common practice is to perform two deprotection steps: a short one (e.g., 5 minutes), drain, and then a longer one (e.g., 15 minutes) with fresh solution.[10][15]
-
Draining: Remove the deprotection solution by filtration.[10]
-
Final Wash: Thoroughly wash the resin with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next amino acid coupling step.
Advantages and Disadvantages of the Fmoc Group
The choice of a protecting group strategy is critical in peptide synthesis. The Fmoc group offers several advantages over the older tert-butyloxycarbonyl (Boc) strategy, but also has some limitations.
Advantages:
-
Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection avoids the repetitive use of strong acids (like TFA in the Boc strategy), which can degrade sensitive peptide sequences and the resin support.[3][16]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for their selective removal.[3]
-
Automation-Friendly: The mild conditions and the ability to monitor deprotection via UV absorbance make the Fmoc strategy highly suitable for automated peptide synthesizers.[4]
-
Compatibility: Fmoc chemistry is compatible with a wider range of modified peptides, such as those with glycosylation or phosphorylation, which may be sensitive to the harsh conditions of the Boc strategy.[3]
Disadvantages:
-
Aspartimide Formation: A common side reaction, particularly at Asp-Gly or Asp-His sequences, is the formation of a stable five-membered ring (aspartimide), which can lead to epimerization and the formation of β-peptides.[17]
-
Dibenzofulvene Adducts: Incomplete removal of the dibenzofulvene-piperidine adduct can lead to the capping of the N-terminus of the growing peptide chain.[5]
-
Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[]
-
Aggregation: Peptide aggregation can be more pronounced in Fmoc-SPPS, sometimes making it less suitable for very long or hydrophobic sequences compared to the Boc strategy.[3]
Conclusion
The Fmoc protecting group has revolutionized the field of peptide synthesis, offering a robust, mild, and versatile strategy for the construction of complex peptides.[1] Its widespread adoption in both academic research and industrial drug development is a testament to its efficacy. A thorough understanding of its chemical principles, mechanisms of action, and potential side reactions is paramount for any scientist working in this field. By leveraging the advantages of Fmoc chemistry and mitigating its potential drawbacks through optimized protocols, researchers can continue to push the boundaries of peptide science and develop novel therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chempep.com [chempep.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 16. genscript.com [genscript.com]
- 17. chempep.com [chempep.com]
The Tert-Butyl (OtBu) Protecting Group in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, foundational molecules in both biological research and therapeutic development, is a testament to precision in organic chemistry. Central to this precision is the strategic use of protecting groups to temporarily mask reactive functional groups and direct the orderly assembly of amino acid residues. Among the arsenal (B13267) of protective groups, the tert-butyl (OtBu) group holds a prominent position, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the purpose, application, and technical considerations of the OtBu protecting group in modern peptide synthesis.
Core Function and Chemical Properties
The primary role of the OtBu protecting group is to mask the nucleophilic character of the side-chain carboxyl groups of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu), as well as the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr). By converting these reactive moieties into tert-butyl esters or ethers, unwanted side reactions during peptide chain elongation are effectively prevented.
The utility of the OtBu group is rooted in its distinct chemical properties:
-
Acid Lability: The OtBu group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). This deprotection is a cornerstone of the final cleavage step in Fmoc-based SPPS.
-
Base Stability: It exhibits exceptional stability under the basic conditions used for the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is typically accomplished with a piperidine (B6355638) solution.
-
Orthogonality: The differential stability of the OtBu group (acid-labile) and the Fmoc group (base-labile) exemplifies an orthogonal protection strategy. This allows for the selective deprotection of the α-amino group for chain elongation without disturbing the side-chain protection, a fundamental principle of modern peptide synthesis.
The OtBu Group in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common approach for SPPS. In this methodology, the N-terminus of the growing peptide chain is temporarily protected with the base-labile Fmoc group, while the reactive side chains of the amino acid residues are protected with acid-labile groups, predominantly OtBu and tBu.
The synthesis cycle involves the iterative deprotection of the Fmoc group with a base (e.g., piperidine in DMF) to expose the N-terminal amine, followed by the coupling of the next Fmoc- and side-chain-protected amino acid. The OtBu groups on the side chains remain intact throughout these cycles. Upon completion of the peptide sequence, a final treatment with a strong acid cocktail, typically containing TFA, cleaves the peptide from the solid support and simultaneously removes the OtBu and other acid-labile side-chain protecting groups.
Quantitative Data on Side Reactions Associated with OtBu Protection
While the OtBu group is highly effective, its use, particularly with aspartic acid, can be associated with side reactions. The most notable of these is aspartimide formation, which can occur during the basic conditions of Fmoc deprotection. This side reaction can lead to impurities that are difficult to separate from the desired peptide.
Table 1: Aspartimide Formation in a Model Peptide Sequence (VKDGYI) with Different Aspartate Protecting Groups
| Aspartate Protecting Group | Aspartimide Formation (% after 200 min piperidine treatment) | Reference |
| Fmoc-Asp(OtBu)-OH | High (qualitative) | |
| Fmoc-Asp(OMpe)-OH | Lower than OtBu (qualitative) | |
| Fmoc-Asp(OBno)-OH | Almost undetectable |
Another potential side reaction during the final TFA cleavage is the S-tert-butylation of cysteine residues. The tert-butyl cations generated from the cleavage of OtBu and other tBu-based protecting groups can react with the free thiol group of cysteine.
Table 2: S-tert-Butylation of Cysteine during TFA Cleavage of a Model Peptide
| Cleavage Cocktail Composition (TFA/Scavengers) | Percentage of S-tButylated Cysteine | Reference |
| 95:2.5:2.5 TFA/TIS/H₂O | 18.6% (total of two species) | [1] |
| 90:2.5:2.5:5 TFA/TIS/H₂O/DMS | 10.3% | [1] |
| 90:2.5:2.5:5 TFA/TIS/H₂O/Thioanisole | 9.0% | [1] |
TIS: Triisopropylsilane, DMS: Dimethyl sulfide
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH
This protocol is based on methods described in patent literature and provides a general procedure for the introduction of the OtBu protecting group onto glutamic acid followed by N-terminal Fmoc protection.
Materials:
-
L-Glutamic acid
-
tert-Butyl acetate (B1210297)
-
Perchloric acid
-
Copper(II) chloride (CuCl₂)
-
Dioxane
-
Triethylamine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Esterification: L-Glutamic acid is reacted with tert-butyl acetate in the presence of a catalytic amount of perchloric acid to yield Glu(OtBu)₂.
-
Selective Deprotection: The di-tert-butyl ester is treated with CuCl₂ in aqueous solution. This selectively coordinates to and facilitates the hydrolysis of the α-ester, yielding Cu[Glu(OtBu)]₂.
-
Copper Removal: The copper is removed by treatment with a chelating agent like EDTA or by adjusting the pH in the presence of a suitable ligand to afford Glu(OtBu).
-
Fmoc Protection: The resulting amino acid is dissolved in a mixture of dioxane and water. The pH is adjusted to 8-9 with triethylamine. Fmoc-OSu is then added, and the reaction is stirred until completion.
-
Work-up and Purification: The reaction mixture is acidified with HCl and extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure Fmoc-L-Glu(OtBu)-OH.[2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) and Cleavage of an OtBu-Protected Peptide
This protocol outlines a general workflow for the manual synthesis of a peptide on a Rink Amide resin, incorporating an OtBu-protected amino acid, followed by cleavage and deprotection.
Materials:
-
Rink Amide resin
-
Fmoc-amino acids (including an Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: The Fmoc group is removed from the resin by treatment with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The Fmoc-amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes. The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, the N-terminal Fmoc group is removed as described in step 2.
-
Resin Washing and Drying: The peptide-resin is washed with DMF, DCM, and finally methanol, and then dried under vacuum.
-
Cleavage and Deprotection: The dried peptide-resin is treated with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including OtBu.[1][3]
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is added dropwise to a 10-fold volume of cold diethyl ether. The precipitated peptide is collected by centrifugation.
-
Washing and Drying: The peptide pellet is washed with cold diethyl ether and dried under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: Mechanism of OtBu protection and deprotection.
Caption: Simplified workflow of Fmoc/tBu SPPS.
Application in Drug Development: The Case of Teduglutide (B13365)
A prominent example of a therapeutic peptide synthesized using the OtBu protecting group strategy is Teduglutide , a glucagon-like peptide-2 (GLP-2) analog.[4][] Teduglutide is used for the treatment of short bowel syndrome. Its synthesis involves the sequential coupling of amino acids, with the side chains of aspartic acid, glutamic acid, serine, threonine, and lysine (B10760008) residues protected with OtBu or other tBu-based groups.[]
The biological activity of Teduglutide is mediated through the GLP-2 receptor, a G protein-coupled receptor found on various cells in the intestine, including enteric neurons and subepithelial myofibroblasts.[6][7] Activation of the GLP-2 receptor initiates a signaling cascade that promotes intestinal growth and enhances nutrient and fluid absorption.
Caption: Simplified GLP-2 receptor signaling pathway.
Conclusion
The tert-butyl protecting group is an indispensable tool in the field of peptide synthesis, particularly within the robust and versatile Fmoc/tBu SPPS framework. Its unique combination of acid lability and base stability provides the necessary orthogonality for the efficient and controlled assembly of complex peptide chains. While challenges such as aspartimide formation require careful consideration and optimization of synthesis and cleavage protocols, the reliability and effectiveness of the OtBu group have solidified its role in the production of peptides for both fundamental research and as active pharmaceutical ingredients. A thorough understanding of its chemical properties and associated methodologies is paramount for any scientist or professional engaged in the art and science of peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. AU2022205108A1 - Synthesis of teduglutide - Google Patents [patents.google.com]
- 6. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glucagon.com [glucagon.com]
Technical Guide: Fmoc-Gly-Gly-Phe-OtBu for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Gly-Gly-Phe-OtBu, a critical building block in the synthesis of cleavable linkers for antibody-drug conjugates (ADCs). We will cover its chemical properties, its role and mechanism in targeted drug delivery, and detailed experimental protocols relevant to its application.
Core Compound Properties
This compound is a protected tripeptide derivative designed for solid-phase peptide synthesis (SPPS). The Fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus and the tert-Butyl (OtBu) ester on the C-terminus provide orthogonal protection, allowing for sequential peptide chain elongation and subsequent selective deprotection steps. Its primary application is in the construction of enzyme-cleavable linkers for ADCs.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 236426-37-2 | [1] |
| Molecular Weight | 557.64 g/mol | [1][3] |
| Molecular Formula | C₃₂H₃₅N₃O₆ | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically >96% | |
| Common Application | Cleavable ADC Linker Synthesis | [1][2][3][4] |
Role in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload directly to cancer cells, minimizing systemic toxicity.[5] This is achieved by linking the drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker is a critical component that ensures the ADC remains stable in circulation and releases the payload only after internalization into the target cell.[5][6]
This compound is a precursor for a protease-cleavable peptide linker. The Gly-Gly-Phe sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.[7][8] This enzymatic sensitivity allows for controlled drug release directly at the site of action.[9]
General Workflow for ADC Synthesis
The synthesis of an ADC using a peptide linker derived from this compound is a multi-step process. It involves the initial synthesis of the linker-payload conjugate, followed by its conjugation to the antibody.
Mechanism of Action: Intracellular Drug Release
The targeted drug release is initiated after the ADC binds to the tumor cell surface antigen and is internalized, typically into lysosomes. Inside the lysosome, the high concentration of proteases like Cathepsin B cleaves the peptide linker, liberating the cytotoxic drug to exert its cell-killing effect.
Experimental Protocols
The following are representative protocols. Researchers should optimize conditions based on specific reagents and equipment.
Protocol 1: Solid-Phase Synthesis of a Linker Precursor
This protocol describes the general steps for elongating the peptide chain from this compound attached to a resin, followed by cleavage.
Materials:
-
This compound pre-loaded on Wang or 2-chlorotrityl resin
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine (B6355638) solution (20% v/v in DMF) for Fmoc deprotection
-
Coupling reagents: HCTU (or HATU/HBTU)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Fmoc-protected amino acids (e.g., for a self-immolative spacer like PABC)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 7-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with HCTU (or equivalent) and DIPEA in DMF for 5-10 minutes. b. Drain the DMF from the resin and add the activated amino acid solution. c. Agitate the reaction for 1-2 hours at room temperature. Monitor completion with a qualitative test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the linker sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection (Step 2) and wash (Step 3).
-
Resin Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step also cleaves the C-terminal OtBu group. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide linker by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.
-
Purification: Purify the crude peptide linker using reverse-phase HPLC.
Protocol 2: Formulation for In Vivo Studies
For preclinical testing, linker-payload conjugates often require specific formulations. The following are general starting points for creating a stock solution and a final formulation.
| Parameter | Value | Reference |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
| Solubility (DMSO) | ≥ 200 mg/mL (358.65 mM) | [2] |
Example Formulation for Intraperitoneal Injection: This protocol yields a suspended solution. It is recommended to prepare it freshly on the day of use.[1]
-
Prepare Stock Solution: Prepare a 50 mg/mL stock solution of the compound in DMSO. Sonication may be required to aid dissolution.[1]
-
Prepare Final Formulation (Example for 1 mL): a. Take 100 µL of the 50 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 5 mg/mL.[1]
Conclusion
This compound is a versatile and essential reagent for the development of advanced antibody-drug conjugates. Its structure is optimized for SPPS and facilitates the creation of protease-sensitive linkers that enable targeted drug release within tumor cells. The protocols and workflows outlined in this guide provide a solid foundation for researchers working to design and synthesize the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
Solubility characteristics of Fmoc-Gly-Gly-Phe-OtBu in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the protected peptide, Fmoc-Gly-Gly-Phe-OtBu, in common laboratory solvents. This information is critical for researchers in drug development and peptide synthesis, particularly for applications involving antibody-drug conjugates (ADCs), where this peptide serves as a cleavable linker.
Core Concepts in Peptide Solubility
The solubility of a peptide is governed by its amino acid composition, sequence, length, and the presence of protecting groups. Peptides with a higher proportion of hydrophobic amino acids tend to be more soluble in organic solvents, while those rich in charged amino acids are more soluble in aqueous solutions. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminal tert-butyl (OtBu) ester in this compound significantly increase its hydrophobicity, making it more amenable to dissolution in organic solvents.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, data in dimethyl sulfoxide (B87167) (DMSO) is well-established, and information on creating solutions and suspensions with co-solvent systems is also available.
| Solvent | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (358.65 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| DMSO/Corn Oil (1:9 v/v) | ≥ 5 mg/mL (8.97 mM)[2][3] | Results in a clear solution.[2][3] |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45 v/v/v/v) | 5 mg/mL (8.97 mM)[3][4] | Forms a suspended solution; sonication is required.[3][4] |
| Water | Sparingly soluble to insoluble | Fmoc-protected amino acids and peptides are generally poorly soluble in water.[5] |
| Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Data not available | As a neutral peptide with hydrophobic character, it is expected to have some degree of solubility in these organic solvents.[6][7] Experimental determination is recommended. |
Experimental Protocol for Solubility Determination
For solvents where quantitative data is unavailable, the following protocol outlines a systematic approach to determine the solubility of this compound.
Materials
-
This compound (lyophilized powder)
-
Solvents to be tested (e.g., Methanol, Ethanol, Acetonitrile, DMF, Dichloromethane)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., 50 mg/mL in DMSO).
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the mixture for 10-15 minutes to aid dissolution.[8]
-
Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure saturation.
-
-
Separation of Undissolved Solute: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved peptide.[8]
-
Quantification of Solubilized Peptide:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the chosen analytical method.
-
Using UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at a wavelength where the peptide bond absorbs (around 210-220 nm) or at the absorbance maximum of the Fmoc group (around 265 nm and 301 nm).[9] A calibration curve prepared from stock solutions of known concentrations is required to determine the concentration of the sample.
-
Using HPLC: Inject the diluted supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.[10][11][12] The concentration can be determined by comparing the peak area to a standard curve generated from known concentrations of this compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a peptide such as this compound.
Caption: A flowchart outlining the systematic approach to determining peptide solubility.
Role in Antibody-Drug Conjugates (ADCs)
This compound is a protease-cleavable linker used in the synthesis of ADCs. The Gly-Gly-Phe sequence is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in cancer cells. This targeted cleavage mechanism ensures the release of the cytotoxic payload specifically within the tumor microenvironment, thereby minimizing off-target toxicity. The solubility of this linker-payload intermediate in various organic solvents is crucial for the efficiency of the conjugation process to the antibody.
The following diagram illustrates the logical relationship of this compound as a component in an ADC.
Caption: Logical relationship of components in an Antibody-Drug Conjugate.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
The Gatekeepers of Targeted Therapy: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of highly targeted chemotherapy with an improved therapeutic window. This sophisticated class of biotherapeutics leverages the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linchpin of this targeted delivery system is the linker, a chemical bridge that connects the antibody to the payload. The linker's properties are critical determinants of an ADC's success, governing its stability in circulation, the mechanism of drug release, and ultimately, its efficacy and safety profile.[1][2][3]
Cleavable linkers, which are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, are the predominant type used in clinically approved and investigational ADCs.[4][5] Their ability to release the unmodified, membrane-permeable payload can lead to a "bystander effect," where the released cytotoxin can kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.[6][7] This guide provides a comprehensive technical overview of the core principles, mechanisms, and evaluation strategies for cleavable linkers in ADC development.
The Rationale for Cleavable Linkers: A Balancing Act of Stability and Release
An ideal ADC linker must strike a delicate balance: it needs to be sufficiently stable in the systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while also allowing for efficient and rapid cleavage at the target site.[1][8][] Cleavable linkers achieve this by exploiting the physiological differences between the bloodstream and the tumor or intracellular environment.[10][11]
The success of a cleavable linker is contingent on its ability to effectively differentiate between circulatory and target-cell conditions.[4] This targeted release is primarily achieved through three main mechanisms: sensitivity to low pH, cleavage by specific enzymes, or reduction by high concentrations of intracellular thiols.[6]
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized into three main classes based on their cleavage trigger.
pH-Sensitive (Acid-Cleavable) Linkers
These linkers are engineered to be stable at the neutral pH of blood (pH 7.4) but labile in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[12][13]
-
Hydrazone Linkers: This is the most common type of acid-cleavable linker. The hydrazone bond is hydrolyzed under acidic conditions, releasing the payload.[11][13] Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin) are examples of ADCs that utilize hydrazone linkers.[4][] However, hydrazone linkers can exhibit instability in plasma, leading to premature drug release.[11][]
-
Other Acid-Labile Linkers: Carbonate and cis-aconityl linkers also exhibit pH-dependent hydrolysis.[12][13] The stability of these linkers can be modulated to fine-tune the release rate.[12]
Enzyme-Sensitive Linkers
This class of linkers incorporates a peptide sequence that is a substrate for specific enzymes, typically proteases, that are highly active in the lysosomal compartment of cancer cells.[6][15]
-
Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit or vc) dipeptide is the most widely used enzyme-cleavable linker.[6][11] It is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[15][16] The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage by certain rodent carboxylesterases, which can complicate preclinical evaluation.[15][17] Adcetris® (brentuximab vedotin) utilizes a Val-Cit linker. Many dipeptide linkers are connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously releases the payload after the peptide is cleaved.[18][19]
-
Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): The GGFG linker is another example that is cleaved by cathepsins.[10] Enhertu® (trastuzumab deruxtecan) employs a GGFG linker.[18]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes. This approach offers an alternative enzymatic release mechanism.[18]
References
- 1. adcreview.com [adcreview.com]
- 2. abzena.com [abzena.com]
- 3. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. tandfonline.com [tandfonline.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 13. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. njbio.com [njbio.com]
- 19. symeres.com [symeres.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-Gly-Gly-Phe-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create peptides of a defined sequence.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is widely employed due to its mild reaction conditions and high efficiency.[2] These application notes provide a detailed protocol for the manual synthesis of the protected tripeptide, Fmoc-Gly-Gly-Phe-OtBu, a valuable building block in the synthesis of more complex peptides and antibody-drug conjugates (ADCs).[3][4] The synthesis involves the sequential coupling of Fmoc-protected amino acids onto a solid support resin, followed by selective deprotection of the N-terminal Fmoc group at each step.[5]
Principle of Fmoc Solid-Phase Peptide Synthesis
The Fmoc/tBu strategy is an orthogonal protection scheme. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side chains and the C-terminus are protected by acid-labile groups, such as the tert-butyl (tBu) group.[5] This allows for the selective removal of the Fmoc group using a mild base, typically piperidine (B6355638) in DMF, without affecting the other protecting groups or the linkage to the resin.[2][6] The synthesis cycle consists of two main steps: Fmoc deprotection and amino acid coupling, repeated until the desired peptide sequence is assembled.[1][7]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Chlorotrityl chloride resin | 1% DVB, 100-200 mesh | Generic | Suitable for protecting the C-terminal carboxylic acid. |
| Fmoc-Phe-OH | Synthesis grade | Generic | First amino acid to be loaded onto the resin. |
| Fmoc-Gly-OH | Synthesis grade | Generic | Second and third amino acids in the sequence. |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis grade | Generic | Base for coupling reactions. |
| Piperidine | Synthesis grade | Generic | For Fmoc deprotection. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Generic | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Synthesis grade | Generic | Solvent for resin swelling and washing. |
| Methanol (MeOH) | ACS grade | Generic | For capping unreacted sites. |
| Acetic Anhydride | ACS grade | Generic | For capping. |
| Pyridine | Synthesis grade | Generic | For capping. |
| Trifluoroacetic acid (TFA) | Reagent grade | Generic | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Reagent grade | Generic | Scavenger for cleavage. |
| Water | Deionized | - | Scavenger for cleavage. |
| Coupling Reagents (select one) | |||
| HBTU/HATU | Synthesis grade | Generic | Aminium-based coupling reagents. |
| HOBt | Synthesis grade | Generic | Coupling additive. |
| DIC | Synthesis grade | Generic | Carbodiimide-based coupling reagent. |
Experimental Protocol
Resin Swelling and Loading of the First Amino Acid (Fmoc-Phe-OtBu)
-
Resin Swelling: Place 1 g of 2-chlorotrityl chloride resin in a reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[8]
-
Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-Phe-OH and 4 equivalents of DIPEA in a minimal amount of DCM.
-
Resin Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).
Iterative Peptide Elongation Cycle (Glycine x 2)
This cycle is performed for the addition of each of the two glycine (B1666218) residues.
Step 2a: Fmoc Deprotection
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes. The progress of the deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[6]
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Step 2b: Amino Acid Coupling
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH, 3 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
Final Fmoc Deprotection
After the coupling of the final glycine residue, repeat the Fmoc deprotection step (Step 2a) to yield the free N-terminus of the tripeptide.
Cleavage of the Peptide from the Resin
-
Resin Preparation: Wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[9]
-
Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and dry it under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Summary
| Parameter | Typical Value | Reference |
| Resin Loading Capacity | 0.4 - 1.5 mmol/g | [8] |
| Amino Acid Equivalents | 2 - 4 eq. | [10] |
| Coupling Reagent Equivalents | 2 - 4 eq. | |
| Coupling Time | 1 - 4 hours | [8] |
| Deprotection Time | 15 - 30 minutes | [11] |
| Cleavage Time | 2 - 4 hours | |
| Expected Purity (Crude) | > 70% | General Knowledge |
| Expected Yield (Crude) | 60 - 80% | General Knowledge |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Signaling Pathway and Logical Relationship Diagram
Caption: Logical steps in the synthesis of this compound.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Step-by-Step Guide to Fmoc Deprotection with Piperidine in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids during solid-phase peptide synthesis (SPPS) using piperidine (B6355638). This critical step, known as Fmoc deprotection, enables the sequential addition of amino acids to build a peptide chain.
The Fmoc group is favored in SPPS due to its stability under acidic conditions used for side-chain deprotection and its lability to basic conditions, providing excellent orthogonality.[1] The standard method for Fmoc removal involves treatment with a solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][2]
Chemical Mechanism
Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism.[1] Piperidine, a secondary amine, abstracts the acidic proton on the C9 position of the fluorenyl group. This initiates an elimination reaction, leading to the release of the free amine on the peptide, carbon dioxide, and dibenzofulvene (DBF).[3][4] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct, which prevents the DBF from reacting with the newly liberated amine of the peptide chain.[3][5]
Mechanism of Fmoc deprotection by piperidine.
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by several factors including the concentration of piperidine, reaction time, and the nature of the peptide sequence. The following table summarizes typical conditions used for Fmoc deprotection.
| Parameter | Standard Condition | Range | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 5-50% (v/v) | 20% is the most common concentration, providing a balance between reaction speed and minimizing side reactions.[1][2][6] |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | DMF is the standard solvent due to its excellent resin swelling properties and ability to dissolve reagents.[7] |
| Reaction Time | 5-15 minutes | 2-30 minutes | A two-step deprotection (e.g., 2 min + 5-10 min) is often employed to ensure complete removal.[8][9] Difficult sequences may require longer deprotection times.[2] |
| Temperature | Room Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
| Monitoring Wavelength | ~301-312 nm | ~301-312 nm | The release of the DBF-piperidine adduct can be monitored by UV-Vis spectrophotometry to assess reaction completion.[10] |
Experimental Protocol: Standard Fmoc Deprotection
This protocol describes a standard manual procedure for Fmoc deprotection on a peptide-resin.
Materials and Equipment:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, ACS grade or higher
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase peptide synthesis (SPPS) reaction vessel with a sintered glass frit
-
Shaker or rocker for agitation
-
Inert gas (Nitrogen or Argon) supply
-
Filtration apparatus
Procedure:
-
Resin Swelling:
-
Place the Fmoc-protected peptide-resin in the SPPS reaction vessel.
-
Add sufficient DMF to swell the resin (approximately 10-15 mL per gram of resin).
-
Agitate the resin slurry for 30-60 minutes at room temperature to ensure complete swelling.[1]
-
-
Initial DMF Wash:
-
Drain the DMF from the reaction vessel.
-
Wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash to remove any residual solvents or reagents.[1]
-
-
Fmoc Deprotection (Two-Step Procedure):
-
Step 3a: Add the deprotection solution (20% piperidine in DMF) to the swollen resin, ensuring the resin is fully submerged. Agitate the mixture for 2-3 minutes.[8][9]
-
Step 3b: Drain the deprotection solution.
-
Step 3c: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 5-15 minutes.[8][9] For routine couplings, a total deprotection time of 7-10 minutes is often sufficient.[2][11]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times, 3 x resin volume each) to completely remove the piperidine and the DBF-piperidine adduct.[9] This is a critical step to prevent side reactions in the subsequent coupling step.
-
-
Confirmation of Deprotection (Optional but Recommended):
-
A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine, indicating complete deprotection.[10] A dark blue color indicates a positive result. Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[10]
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Experimental workflow for Fmoc deprotection.
Troubleshooting and Considerations
-
Incomplete Deprotection: For sterically hindered amino acids or "difficult" sequences prone to aggregation, deprotection times may need to be extended.[10][12] The use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be effective in such cases.[2]
-
Aspartimide Formation: Sequences containing aspartic acid are susceptible to the formation of a cyclic aspartimide side product, especially upon prolonged exposure to piperidine.[13] The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[2][13]
-
Diketopiperazine Formation: At the dipeptide stage, especially with a C-terminal proline, cyclization can occur to form a diketopiperazine, leading to cleavage of the peptide from the resin.[3] Using milder deprotection conditions or alternative reagents may be necessary.
-
Reagent Quality: Always use fresh, high-quality DMF and piperidine. Old or impure reagents can lead to incomplete deprotection and other side reactions.[10]
By following this detailed protocol and considering the potential challenges, researchers can effectively and efficiently perform Fmoc deprotection, a fundamental step in the successful synthesis of high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chempep.com [chempep.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. ovid.com [ovid.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of the protected tripeptide Fmoc-Gly-Gly-Phe-OtBu using Solid-Phase Peptide Synthesis (SPPS). The following information is designed to guide researchers in selecting optimal coupling conditions to achieve high purity and yield.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of efficiency and purification. The synthesis of this compound, a protected peptide fragment, is a common requirement in the development of more complex peptide-based therapeutics and research tools. The choice of coupling reagent and reaction conditions is critical to the success of the synthesis, directly impacting reaction kinetics, product purity, and overall yield. This document outlines standard protocols and compares common coupling reagents for the synthesis of this target peptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with the C-terminal tert-butyl ester group intact.
Data Presentation: Comparison of Coupling Reaction Conditions
The selection of a coupling reagent is a critical parameter in SPPS. Below is a summary of commonly used coupling reagents and their recommended conditions for the synthesis of this compound. While HATU is often favored for its efficiency, especially with sterically hindered amino acids, HBTU and DIC/HOBt represent cost-effective and reliable alternatives for this relatively straightforward tripeptide.
| Coupling Reagent | Fmoc-AA (eq.) | Reagent (eq.) | Base (eq.) | Base Type | Activation Time | Coupling Time | Purity (General) | Yield (General) |
| HATU | 3.0 | 2.9 | 6.0 | DIPEA | 1-2 min | 30-60 min | Very High | High |
| HBTU | 3.0 | 2.9 | 6.0 | DIPEA | 1-2 min | 45-90 min | High | High |
| DIC/HOBt | 3.0 | 3.0 / 3.0 | N/A | N/A | 5-10 min | 60-120 min | Good-High | Good-High |
Note: The equivalents (eq.) are relative to the initial resin loading. DIPEA (N,N-Diisopropylethylamine) is a commonly used base. The purity and yield are general indicators based on literature and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following protocols provide a step-by-step guide for the manual synthesis of this compound on 2-chlorotrityl chloride resin.
Resin Preparation and Swelling
-
Place 2-chlorotrityl chloride resin (1.0 g, loading ~1.0 mmol/g) in a fritted syringe reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL).
-
Swell the resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
Loading of the First Amino Acid (Fmoc-Phe-OtBu)
-
Dissolve Fmoc-Phe-OH (2.0 eq.) and DIPEA (4.0 eq.) in dry DCM (10 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/Methanol (B129727)/DIPEA (17:2:1, 10 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a UV-Vis spectrophotometer to measure the absorbance of the dibenzofulvene-piperidine adduct upon a test Fmoc deprotection.
Fmoc Deprotection
-
Swell the resin in N,N-Dimethylformamide (DMF) (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine (B6355638) in DMF (10 mL) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines.
Coupling of Subsequent Amino Acids (Fmoc-Gly-OH)
Choose one of the following coupling protocols:
Protocol A: HATU Coupling
-
In a separate vessel, dissolve Fmoc-Gly-OH (3.0 eq.) and HATU (2.9 eq.) in DMF (8 mL).
-
Add DIPEA (6.0 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
Protocol B: HBTU Coupling
-
In a separate vessel, dissolve Fmoc-Gly-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF (8 mL).
-
Add DIPEA (6.0 eq.) and agitate for 1-2 minutes.
-
Add the solution to the deprotected peptide-resin.
-
Agitate for 45-90 minutes at room temperature.
-
Drain and wash with DMF (3 x 10 mL).
-
Perform a Kaiser test and repeat coupling if necessary.
Protocol C: DIC/HOBt Coupling
-
In a separate vessel, dissolve Fmoc-Gly-OH (3.0 eq.) and HOBt (3.0 eq.) in DMF (8 mL).
-
Add DIC (3.0 eq.) and agitate for 5-10 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 60-120 minutes at room temperature.
-
Drain and wash with DMF (3 x 10 mL).
-
Perform a Kaiser test and repeat coupling if necessary.
Repeat steps 3 and 4 for the final Fmoc-Gly-OH coupling.
Cleavage from the Resin
-
After the final coupling and washing, wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM.
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 minutes.
-
Filter the solution into a flask containing 10% pyridine (B92270) in methanol (2 mL) to neutralize the acid.
-
Repeat the cleavage step 5-10 times and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the SPPS of this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation pathways for different coupling reagents in SPPS.
How to synthesize an antibody-drug conjugate with Fmoc-Gly-Gly-Phe-OtBu
Application Notes & Protocols
Topic: Synthesis of a Cysteine-Linked Antibody-Drug Conjugate (ADC) using a Gly-Gly-Phe Linker
Audience: Researchers, scientists, and drug development professionals in the field of bioconjugation and cancer therapeutics.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. A critical component of an ADC is the linker, which connects the antibody to the drug. The linker's stability in circulation and its ability to release the payload at the target site are paramount for the ADC's efficacy and safety.
This document provides a detailed protocol for the synthesis of an ADC using a protease-cleavable linker derived from the peptide sequence Gly-Gly-Phe. The synthesis starts with the protected peptide fragment, Fmoc-Gly-Gly-Phe-OtBu, which is first coupled to a cytotoxic payload and a maleimide (B117702) moiety before conjugation to a thiol-functionalized antibody. The Gly-Gly-Phe sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells, ensuring targeted drug release within the cancer cell.
The following protocol outlines the multi-step synthesis of a model ADC, including the preparation of the linker-payload, the modification of the antibody, the conjugation reaction, and the final purification and characterization of the ADC.
Overall Synthesis Workflow
The synthesis is a multi-stage process that begins with the functionalization of the peptide, followed by antibody preparation, and culminates in the conjugation and purification of the final ADC.
Figure 1: High-level workflow for the synthesis and characterization of a cysteine-linked ADC.
Experimental Protocols
Synthesis of Maleimidocaproyl-Gly-Gly-Phe-Drug Conjugate
This section describes the conversion of the initial peptide fragment into a functional linker-payload ready for conjugation. The example payload used here is Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent.
Protocol 3.1.1: Fmoc Deprotection
-
Dissolve this compound in a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the deprotected peptide, H₂N-Gly-Gly-Phe-OtBu.
Protocol 3.1.2: Coupling with Maleimidocaproyl (MC) Moiety
-
Dissolve the deprotected peptide in DMF.
-
Add N-succinimidyl-6-maleimidohexanoate (MC-OSu) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be purified by High-Performance Liquid Chromatography (HPLC).
Protocol 3.1.3: OtBu Deprotection and Payload Coupling
-
Treat the product from the previous step with a solution of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) to remove the OtBu protecting group.
-
Stir for 2-3 hours at room temperature.
-
Remove the TFA under reduced pressure.
-
Dissolve the resulting carboxylic acid in DMF.
-
Add the payload (e.g., MMAE), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA.
-
Stir the reaction overnight at room temperature.
-
Purify the final linker-payload conjugate (MC-Gly-Gly-Phe-MMAE) by reverse-phase HPLC.
Antibody Preparation for Cysteine Conjugation
This protocol describes the partial reduction of a monoclonal antibody (e.g., Trastuzumab) to generate free thiol groups for conjugation.
Protocol 3.2.1: Partial Reduction of mAb
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. A molar excess of 2-3 equivalents of TCEP per antibody is a common starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA).
ADC Conjugation and Purification
Protocol 3.3.1: Conjugation Reaction
-
Immediately add the purified linker-payload (from Protocol 3.1.3) dissolved in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.
-
Gently mix and allow the reaction to proceed at room temperature for 1-2 hours. The maleimide groups on the linker will react with the free thiols on the antibody.
Protocol 3.3.2: Quenching and Purification
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes.
-
Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF). The elution buffer should be a formulation buffer suitable for the antibody (e.g., histidine buffer, pH 6.0).
Characterization of the ADC
The synthesized ADC must be thoroughly characterized to determine its critical quality attributes.
Figure 2: Key analytical methods for the characterization of the final ADC product.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter that influences the ADC's efficacy and toxicity. It can be determined by several methods.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drugs. The resulting chromatogram shows peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4).
-
UV-Vis Spectroscopy: By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.
-
Mass Spectrometry (MS): Intact or deglycosylated mass analysis of the ADC provides a precise measurement of the mass of different ADC species, allowing for unambiguous confirmation of the DAR distribution.
Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.
Quantitative Data Summary
The following tables summarize typical parameters and expected results for the synthesis and characterization of the ADC.
Table 1: Reaction Conditions and Typical Yields
| Step | Key Reagents | Molar Ratio (Reagent:Substrate) | Typical Yield/Result |
| Linker Synthesis | MC-OSu, MMAE, HATU | 1.2 - 1.5 equivalents | > 70% (after HPLC) |
| Antibody Reduction | TCEP | 2.5 : 1 (TCEP:mAb) | 4-6 free thiols/mAb |
| Conjugation | Linker-Payload | 5 : 1 (Linker:mAb) | > 90% conjugation efficiency |
| Purification (SEC) | - | - | > 95% monomer |
Table 2: ADC Characterization Parameters
| Analytical Method | Parameter Measured | Typical Specification |
| HIC | DAR Distribution | DAR4 > 85%, DAR2 < 10% |
| UV-Vis | Average DAR | 3.5 - 4.0 |
| SEC | Aggregation | < 5% |
| Mass Spectrometry | Identity Confirmation | Mass corresponds to mAb + 4 Linker-Payloads |
| Endotoxin | Endotoxin Levels | < 0.5 EU/mg |
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of a cysteine-linked ADC using a protease-cleavable Gly-Gly-Phe linker. The described methods, from linker-payload preparation to final ADC characterization, offer a robust framework for researchers developing novel antibody-drug conjugates. Adherence to these protocols and rigorous analytical characterization are essential to ensure the production of a well-defined ADC with the desired therapeutic properties.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Gly-Gly-Phe-OtBu
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the purification of the protected peptide, Fmoc-Gly-Gly-Phe-OtBu, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity of this peptide, due to the presence of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups, presents a significant purification challenge. This document outlines a robust protocol for achieving high purity and recovery of the target peptide, addressing common issues such as poor solubility and peak broadening.
Introduction
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and is often used as a cleavable linker in the development of antibody-drug conjugates (ADCs).[1] The purity of this peptide fragment is critical for the successful synthesis of the final bioconjugate. The bulky and nonpolar Fmoc and OtBu groups impart significant hydrophobicity to the molecule, making its separation from closely related impurities challenging.[2] Standard HPLC purification protocols often require optimization to overcome issues like poor solubility in aqueous mobile phases and strong interactions with the stationary phase, which can lead to broad peaks and poor resolution.
This application note details a systematic approach to the RP-HPLC purification of this compound, from sample preparation to fraction analysis, to yield a final product of high purity.
Experimental Protocols
Materials and Instrumentation
-
Sample: Crude this compound (Purity >96%)
-
Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm) is a suitable starting point for preparative purification. For analytical purposes, a smaller dimension column (e.g., 5 µm, 4.6 x 150 mm) can be used.
-
Software: Chromatography data acquisition and processing software.
Sample Preparation
Due to the hydrophobic nature of this compound, proper sample preparation is crucial to prevent precipitation and ensure accurate loading onto the HPLC column.
-
Dissolution: Dissolve the crude peptide in a minimal amount of DMSO to create a concentrated stock solution. Sonication may be used to aid dissolution.[1]
-
Dilution: Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to the desired concentration for injection. It is important to add the aqueous phase slowly to the DMSO solution while vortexing to avoid precipitation.
HPLC Method
A gradient elution method is employed to effectively separate the target peptide from its impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
-
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Gradient Elution: A scouting gradient is recommended to determine the approximate elution time of the peptide. Based on the scouting run, an optimized gradient can be designed.
-
Analytical Scouting Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40.1-45 min: 5% B (re-equilibration)
-
-
Preparative Optimized Gradient (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35.1-45 min: 30% B (re-equilibration)
-
-
-
Detection: Monitor the elution profile at 220 nm for the peptide backbone and 265 nm for the Fmoc group.[2]
Fraction Collection and Analysis
-
Collection: Collect fractions corresponding to the main peak of interest.
-
Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a shallow gradient to ensure accurate purity assessment.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a solid.
Data Presentation
The following tables summarize the expected quantitative data from the purification of this compound.
Table 1: HPLC System and Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 10 µm, 10 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 5.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | 220 nm, 265 nm | 220 nm, 265 nm |
| Injection Volume | 10 µL | 1-2 mL |
Table 2: Purification and Yield Data (Example)
| Sample | Injection Volume (mL) | Crude Purity (%) | Purified Purity (%) | Recovery (%) |
| Crude Peptide | 1.5 | ~85 | >98 | ~75 |
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of the hydrophobic protected peptide, this compound. By carefully addressing sample solubility and optimizing the HPLC gradient, it is possible to achieve high purity (>98%) and good recovery. This method is crucial for ensuring the quality of this key intermediate for its use in further synthetic applications, particularly in the field of antibody-drug conjugates.
References
Application Notes and Protocols for Cleavage Cocktails in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The final deprotection and cleavage of a synthetic peptide from its solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS). The choice of the cleavage cocktail is paramount to obtaining a high yield of the desired peptide while minimizing side reactions. This document provides detailed information on cleavage cocktails for the removal of tert-butyl (OtBu) based and other common protecting groups used in Fmoc-based SPPS.
During acid-mediated cleavage, typically with trifluoroacetic acid (TFA), reactive carbocations are generated from the protecting groups and the resin linker.[1][2] These electrophilic species can modify nucleophilic amino acid side chains, leading to undesirable byproducts.[3][4] Scavengers are therefore added to the cleavage cocktail to "trap" these reactive intermediates.[3] The selection of an appropriate cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][5]
Cleavage Cocktail Recipes and Applications
The following table summarizes common cleavage cocktails, their compositions, and their specific applications in removing OtBu and other protecting groups. The choice of cocktail is crucial for preventing side reactions like alkylation of Trp, oxidation of Met, and disulfide bond formation in Cys-containing peptides.[3][5][6]
| Cleavage Cocktail | Composition (v/v or w/v) | Protecting Groups Removed | Applications and Notes |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Boc, tBu, Trt, Pbf | A general-purpose, non-malodorous cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp.[2] TIS is an efficient scavenger of the trityl cation. |
| Reagent K | 82.5% TFA, 5% Phenol (B47542), 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Boc, tBu, Trt, Pbf, and others | A robust and widely used cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[1][2] EDT is a reducing agent that helps prevent disulfide formation.[6] Thioanisole and phenol act as scavengers for other reactive species. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Boc, tBu, Trt | An "odorless" alternative to cocktails containing thiols, particularly effective for scavenging trityl groups.[7][8] However, it does not protect Met or Cys from oxidation.[7] |
| TFA/EDT/H₂O/TIS | 92.5% TFA, 2.5% EDT, 2.5% H₂O, 2.5% TIS | Boc, tBu, Trt, Pbf | Specifically designed for peptides containing Cysteine to maintain the reduced state of the thiol group.[6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w) | Boc, tBu, Trt, Pbf, Met(O) | Formulated to prevent the oxidation of Methionine residues during cleavage.[7] |
Experimental Protocols
1. General Protocol for Resin Preparation and Cleavage
This protocol outlines the standard procedure for cleaving a peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Appropriate cleavage cocktail (freshly prepared)
-
Cold diethyl ether or methyl t-butyl ether
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Nitrogen gas supply
Procedure:
-
Resin Washing:
-
Transfer the peptide-resin to a suitable reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL/g of resin) to remove any residual reagents from the synthesis.
-
Wash the resin with DCM (3 x 5 mL/g of resin) to swell the resin and prepare it for cleavage.[5]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[8]
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a clean, dry reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (typically 10-15 mL per gram of resin).[8]
-
Gently agitate or stir the mixture at room temperature for the recommended time (typically 1-4 hours).[3][5] The optimal time can be determined by performing a small-scale trial cleavage and analyzing the product by HPLC.[5]
-
For peptides containing Trt-protected amino acids, the solution may turn a deep yellow or orange color due to the formation of the trityl cation.[5]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA or the cleavage cocktail to ensure complete recovery of the peptide.[3][5]
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether or methyl t-butyl ether to precipitate the crude peptide.[5][7]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and cleavage byproducts.[8]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
2. Protocol for Peptides Containing Sensitive Residues (e.g., using Reagent K)
This protocol is recommended for peptides containing one or more of the following amino acids: Cys, Met, Trp, or Tyr.
Materials:
-
Peptide-resin containing sensitive residues
-
Reagent K (freshly prepared)
-
Other materials as listed in the general protocol
Procedure:
-
Follow the resin washing and drying steps as outlined in the general protocol.
-
Add freshly prepared Reagent K to the dried peptide-resin (10-15 mL/g).
-
Stir the mixture at room temperature for 2-4 hours.
-
Follow the peptide precipitation and isolation steps as described in the general protocol. Due to the presence of odorous thiols, this procedure must be performed in a well-ventilated fume hood.
Visualization of the Cleavage Workflow
The following diagram illustrates the key steps in the cleavage and deprotection of a synthetic peptide from the solid support.
Caption: Workflow for peptide cleavage and deprotection.
This application note provides a foundational understanding of cleavage cocktails and their application in SPPS. For particularly challenging sequences or modifications, further optimization of the cleavage conditions may be necessary. Always consult relevant literature and safety data sheets before handling the reagents mentioned.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Recommended storage and handling conditions for Fmoc-Gly-Gly-Phe-OtBu
Application Notes and Protocols for Fmoc-Gly-Gly-Phe-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended storage, handling, and utilization of this compound, a key building block in the synthesis of peptide-based molecules, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs).
Product Information and Storage Conditions
This compound is a tripeptide derivative protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at the C-terminus with a tert-butyl (OtBu) ester. This configuration makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and for the construction of cleavable linkers in bioconjugation.
Table 1: Quantitative Data and Storage Recommendations
| Parameter | Value |
| Molecular Weight | 557.64 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (typically) |
| Solubility | Soluble in DMSO (e.g., 200 mg/mL), DMF |
| Storage of Solid | Store at -20°C for up to 3 years.[1] |
| Storage of Stock Solution | In solvent at -80°C for up to 1 year.[1] For shorter-term storage, -20°C for up to 1 month is also acceptable.[2][3] It is recommended to store stock solutions under an inert atmosphere (e.g., nitrogen).[2][3] |
| Shipping Conditions | Typically shipped with blue ice or at ambient temperature for short durations.[1][4] |
Handling and Safety Precautions
Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.[5][6][7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]
-
Disposal: Dispose of waste in accordance with local regulations.
Experimental Protocols
This compound is primarily used as a component of a linker system for the conjugation of a payload (e.g., a cytotoxic drug) to a biomolecule (e.g., an antibody). The following protocols outline the general steps for its use in the development of an Antibody-Drug Conjugate (ADC).
Protocol 1: Preparation of a Drug-Linker Conjugate
This protocol describes the synthesis of a drug-linker entity where a payload is attached to the peptide linker. This often involves the deprotection of the tert-butyl ester to reveal a carboxylic acid for payload conjugation.
A. Deprotection of the tert-Butyl Ester (if required)
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) - DCM).
-
Acidolysis: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting Fmoc-Gly-Gly-Phe-OH can be purified by chromatography if necessary.
B. Coupling of Payload to the Peptide Linker
-
Activation of Carboxylic Acid: Dissolve the deprotected linker (Fmoc-Gly-Gly-Phe-OH) in a suitable solvent like DMF. Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Payload Addition: Add the payload molecule (containing a free amine group) to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature until the coupling is complete, as monitored by LC-MS.
-
Purification: Purify the Fmoc-Gly-Gly-Phe-Payload conjugate by reverse-phase HPLC.
Protocol 2: Fmoc Deprotection of the Drug-Linker
The Fmoc group is removed to expose the N-terminal amine for subsequent conjugation to an antibody.
-
Dissolution: Dissolve the purified Fmoc-Gly-Gly-Phe-Payload in DMF.
-
Deprotection: Add a solution of 20% piperidine (B6355638) in DMF.
-
Reaction: Stir at room temperature for 10-30 minutes. Monitor the deprotection by LC-MS.
-
Work-up: Remove the solvent under reduced pressure and purify the resulting H2N-Gly-Gly-Phe-Payload by reverse-phase HPLC.
Protocol 3: Conjugation to an Antibody
This protocol outlines the conjugation of the deprotected drug-linker to an antibody, typically through a maleimide-thiol reaction.
-
Antibody Reduction (if necessary): If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP. Purify the reduced antibody using a desalting column.
-
Activation of the Linker (if necessary): The deprotected drug-linker may need to be functionalized with a maleimide (B117702) group for conjugation to antibody thiols.
-
Conjugation Reaction: Mix the reduced antibody with the maleimide-activated drug-linker in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.[2]
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.[2]
Visualizations
Workflow for ADC Synthesis using this compound
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
Logical Relationship of Handling and Storage
Caption: .
References
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Asp-Gly Sequences
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the prevention of aspartimide formation in peptides containing the Asp-Gly (D-G) sequence.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a common side reaction in peptide synthesis, particularly involving aspartic acid (Asp). The side-chain carboxyl group of an Asp residue can attack its own backbone amide nitrogen, forming a five-membered succinimide (B58015) ring, also known as an aspartimide. This is especially prevalent in sequences like Asp-Gly, Asp-Ser, and Asp-Asn.
This side reaction is problematic for several reasons:
-
Chain Termination: The formation of the stable aspartimide ring can halt peptide elongation during solid-phase peptide synthesis (SPPS).
-
Byproduct Formation: The aspartimide ring can be hydrolyzed to form not only the original Asp residue but also its iso-aspartate isomer, leading to a mixture of products that are difficult to separate.
-
Racemization: The α-carbon of the Asp residue is susceptible to racemization during aspartimide formation, leading to the incorporation of D-Asp and D-iso-Asp isomers, which can alter the peptide's biological activity.
Q2: What factors promote aspartimide formation in Asp-Gly sequences?
A2: Several factors can increase the likelihood of aspartimide formation, especially in the sensitive Asp-Gly sequence:
-
Acidic Conditions: Repetitive treatments with acids, such as during the removal of the Fmoc protecting group in SPPS, can accelerate this side reaction.
-
Elevated Temperatures: Higher temperatures during coupling or deprotection steps can provide the energy needed to overcome the activation barrier for ring formation.
-
Choice of Coupling Reagents: Some coupling reagents can inadvertently promote the side reaction.
-
Prolonged Reaction Times: Longer exposure to acidic or coupling conditions increases the probability of aspartimide formation.
Q3: What are the primary strategies to prevent aspartimide formation?
A3: The main strategies focus on modifying the reaction conditions or protecting the Asp residue:
-
Lowering Temperature: Performing coupling and deprotection steps at reduced temperatures can significantly decrease the rate of aspartimide formation.
-
Using Additives: Incorporating certain additives during the coupling step can suppress the side reaction.
-
Protecting Groups: Utilizing specific protecting groups on the Asp side chain can sterically hinder the cyclization reaction.
-
Optimized Deprotection: Using milder deprotection cocktails or shorter deprotection times can minimize exposure to acidic conditions.
Troubleshooting Guide
Problem: I am observing significant peak impurities corresponding to aspartimide-related byproducts in my HPLC analysis of a peptide containing an Asp-Gly sequence.
Solution Workflow:
Caption: Troubleshooting workflow for aspartimide-related impurities.
Prevention Strategies and Experimental Data
Below are detailed strategies to minimize aspartimide formation in Asp-Gly sequences, supported by comparative data.
Strategy 1: Use of Additives During Coupling
The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (Oxyma-B) during the carbodiimide-mediated coupling step can reduce aspartimide formation. These additives compete with the Asp side-chain carboxylate for reaction with the activated C-terminal carboxyl group.
| Additive (1.2 eq) | Coupling Reagent (1.2 eq) | Aspartimide Formation (%) | Reference Peptide Yield (%) |
| None | DIC | 15.8 | 75.2 |
| HOBt | DIC | 3.5 | 88.1 |
| Oxyma-B | DIC | 2.1 | 90.5 |
Data is illustrative and based on typical results reported in peptide synthesis literature.
Strategy 2: Temperature Control
Lowering the temperature during the coupling of the amino acid following the Asp-Gly sequence is a simple and effective method to reduce the rate of the side reaction.
| Coupling Temperature | Aspartimide Formation (%) | Reaction Time (hours) |
| 25°C (Room Temp) | 12.5 | 2 |
| 4°C | 2.8 | 4 |
| 0°C | <1.5 | 6 |
Data is illustrative and based on typical results reported in peptide synthesis literature.
Strategy 3: Use of Protecting Groups and Dipeptides
Employing special protecting groups on the Asp side chain that sterically hinder the cyclization or using pre-formed dipeptide building blocks can be highly effective.
| Aspartic Acid Derivative | Description | Aspartimide Formation (%) |
| Fmoc-Asp(OtBu)-OH | Standard protecting group | ~10-20% (sequence dependent) |
| Fmoc-Asp(OMpe)-OH | 3-Methyl-pent-3-yl ester | < 2% |
| Fmoc-Asp(Dmb)-Gly-OH | Dipeptide with Dmb backbone protection | < 1% |
Data is illustrative and based on typical results reported in peptide synthesis literature.
Detailed Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling with HOBt Additive
This protocol details a standard coupling cycle for an amino acid following an Asp-Gly sequence on a solid support resin.
Caption: Experimental workflow for Fmoc-SPPS with an HOBt additive.
Methodology:
-
Resin Swelling: Swell the peptide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 x 1 min).
-
Treat the resin with a solution of 20% piperidine in DMF (1 x 1 min).
-
Treat the resin again with 20% piperidine in DMF (1 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Cool the solution to 0°C.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.
Protocol 2: Detection and Quantification of Aspartimide by HPLC-MS
Objective: To analyze the crude peptide product to identify and quantify the desired peptide and its aspartimide-related byproducts.
Methodology:
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode to confirm the mass of the expected peptide and byproducts. The aspartimide-containing peptide will have a mass that is 18 Da (the mass of water) less than the desired peptide. The iso-Asp and racemized byproducts will have the same mass as the desired peptide but typically different retention times.
-
-
Quantification: Integrate the peak areas from the UV chromatogram to determine the relative percentage of the desired product and its impurities.
This technical support guide provides a foundational understanding and practical solutions for managing aspartimide formation in Asp-Gly sequences. For particularly challenging sequences, a combination of the strategies outlined above may be necessary.
Technical Support Center: Fmoc Deprotection Optimization
Welcome to the technical support center for optimizing Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection in solid-phase peptide synthesis (SPPS). This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize side reactions and maximize the purity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc removal and why is optimization necessary?
A: The standard and most widely used protocol for Fmoc group removal is treatment of the peptide-resin with a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][2][3] The reaction involves a base-catalyzed β-elimination mechanism, which liberates the N-terminal amine and produces a dibenzofulvene (DBF) byproduct that is subsequently scavenged by piperidine.[4][5]
Optimization is crucial because a "one-size-fits-all" approach is often insufficient. Factors such as peptide sequence, steric hindrance, and aggregation can lead to incomplete deprotection or promote undesirable side reactions.[6][7] Tailoring the deprotection time, base concentration, or even the type of base can significantly improve the outcome of the synthesis.
Q2: How can I detect incomplete Fmoc deprotection?
A: Incomplete Fmoc removal results in deletion sequences where one or more amino acids are missing from the final peptide.[6] This can be detected by:
-
UV-Vis Spectrophotometry: Monitoring the concentration of the DBF-piperidine adduct in the filtrate at ~301 nm provides a quantitative measure of Fmoc group cleavage. A lower-than-expected absorbance suggests incomplete removal.[6][7]
-
Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a common method to detect free primary amines on the resin after deprotection.[6] A negative result (yellow/brown beads) indicates that the N-terminal amine is still protected by the Fmoc group.[6] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[6]
-
Mass Spectrometry (MS): Analysis of the crude peptide after cleavage will show the presence of peaks corresponding to the mass of the desired peptide minus the mass of the missing amino acid(s).
Q3: What are the most common side reactions during Fmoc deprotection?
A: The basic conditions required for Fmoc removal can catalyze several unwanted side reactions:
-
Aspartimide Formation: This is a notorious side reaction, especially in Asp-Gly (D-G) and Asp-Ser (D-S) sequences.[1][8] The backbone amide nitrogen attacks the side-chain carboxyl group, forming a cyclic succinimide (B58015) intermediate.[1][8] This intermediate can then be opened by piperidine, leading to a mixture of α- and β-aspartyl peptides, and can also cause racemization at the Asp residue.[1][8][9]
-
Racemization: Besides aspartimide formation, direct epimerization of the α-carbon can occur, particularly with sensitive residues like Cys and His, especially under prolonged exposure to base or at elevated temperatures.[10][11]
-
Diketopiperazine (DKP) Formation: This side reaction is most prevalent at the dipeptide stage, especially when Proline is the second residue.[12][13] The newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[13]
-
DBF Adduct Formation: If the dibenzofulvene byproduct is not efficiently scavenged by piperidine, it can react with the newly deprotected N-terminal amine, leading to chain termination.[4]
Troubleshooting Guide
Issue 1: Incomplete Deprotection in "Difficult" Sequences
-
Symptom: The Kaiser test is negative (yellow beads) after standard deprotection, or MS analysis shows significant deletion sequences. This is common for sequences prone to aggregation (e.g., poly-alanine stretches) or those containing sterically hindered amino acids.[6][7]
-
Cause: Peptide aggregation or steric hindrance prevents the piperidine solution from efficiently accessing the Fmoc group.[6][7]
-
Solutions:
-
Extend Deprotection Time: Increase the reaction time or perform a second deprotection step with fresh reagent (e.g., 2 x 10 minutes instead of 1 x 10 minutes).[6][8]
-
Use a Stronger Base: For particularly stubborn cases, adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[4][7][14] A common cocktail is 2% DBU / 20% piperidine in DMF.[7] Caution: DBU is a very strong base and can significantly increase the rate of side reactions like aspartimide formation.[4][14]
-
Issue 2: High Levels of Aspartimide Formation
-
Symptom: HPLC/MS analysis of the crude peptide shows multiple peaks with the same mass as the target peptide or +18 Da (hydrolysis of the imide), often with poor resolution. This indicates the presence of α- and β-peptide isomers.
-
Cause: The peptide contains an aspartimide-prone sequence (e.g., Asp-Gly, Asp-Asn, Asp-Ser), and the basic deprotection conditions are promoting cyclization.[8][15]
-
Solutions:
-
Reduce Base Exposure: Minimize the deprotection time to the shortest duration required for complete Fmoc removal.
-
Use a Weaker Base: Consider replacing piperidine with a less harsh base like piperazine, which has been shown to reduce aspartimide formation.[16][17]
-
Add an Acidic Additive: Including an acidic additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in the deprotection solution can help suppress the side reaction by protonating the backbone amide.[8][10]
-
Use Sterically Hindered Protecting Groups: For the Asp residue, employ a bulkier side-chain protecting group (e.g., O-2,4-dichlorobenzyl) instead of the standard tert-butyl (OtBu) group to physically hinder the cyclization reaction.
-
| Deprotection Reagent | Peptide Sequence | Desired Peptide (%) | Aspartimide-Related Byproducts (%) |
| 20% Piperidine in DMF | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 65% | 35% |
| 20% Piperidine, 0.1M HOBt in DMF | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 85% | 15% |
| 5% Piperazine, 2% DBU in NMP | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 92% | 8% |
| 20% Piperidine in DMF (Asp(OMpe)) | H-Val-Lys-Asp(OMpe)-Gly-Tyr-Ile-OH | >95% | <5% |
| (Note: Data is illustrative, based on typical experimental outcomes for a highly susceptible sequence.) |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Solvent Wash: Drain the DMF and wash the resin three times with fresh DMF to remove any residual reagents from the previous coupling step.[6]
-
Deprotection: Drain the final DMF wash. Add the deprotection solution (e.g., 20% piperidine in DMF), ensuring the resin is fully submerged.[6]
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 7-10 minutes).[3][6]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Recommended): Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes to ensure complete removal.[6]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.[7]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine.[18]
Protocol 2: Optimized Deprotection for Aspartimide-Prone Sequences
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[8]
-
Resin Swelling & Wash: Follow steps 1 and 2 from the Standard Protocol.
-
Deprotection: Add the piperidine/HOBt solution to the resin.
-
Agitation: Agitate for a reduced time, typically 2 x 3-5 minutes. The optimal time should be determined empirically by monitoring Fmoc removal via UV-Vis of the filtrate.
-
Drain & Wash: Follow steps 5 and 7 from the Standard Protocol. A thorough wash is critical to remove all reagents.
Visualizations
Caption: Standard workflow for the Fmoc deprotection cycle in SPPS.
Caption: Key pathways in Fmoc deprotection and common side reactions.
Caption: A decision tree for troubleshooting common Fmoc deprotection issues.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. kilobio.com [kilobio.com]
Technical Support Center: Resolving Peptide Aggregation Issues During Synthesis with Gly-Gly-Phe
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to challenges encountered during the synthesis of the tripeptide Gly-Gly-Phe, with a specific focus on aggregation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Gly-Gly-Phe, from on-resin aggregation to post-cleavage precipitation.
Problem 1: Poor Resin Swelling and Incomplete Reactions During Synthesis
Symptoms:
-
The resin bed does not swell adequately after solvent addition.
-
A positive Kaiser test (dark blue beads) is observed after a coupling step, indicating incomplete acylation.
-
Slow or incomplete Fmoc-deprotection, indicated by a lingering blue color with ninhydrin (B49086) test.
Root Cause: On-resin aggregation is a primary obstacle in the synthesis of sequences containing Gly-Gly motifs and hydrophobic residues like Phenylalanine.[1] Inter- and intramolecular hydrogen bonding between peptide chains can lead to the formation of secondary structures, such as β-sheets, which physically block reactive sites.[1]
Troubleshooting Workflow for On-Resin Aggregation
References
Technical Support Center: Solid-Phase Synthesis of Hydrophobic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the solid-phase synthesis (SPPS) of hydrophobic peptides, specifically focusing on improving low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the solid-phase synthesis of hydrophobic peptides?
Low yields in the SPPS of hydrophobic peptides are most commonly attributed to on-resin aggregation.[1] Hydrophobic peptide chains have a strong tendency to form secondary structures, such as β-sheets, through inter- and intra-chain hydrogen bonding. This aggregation can render the N-terminus of the growing peptide chain inaccessible, leading to:
-
Incomplete Fmoc-Deprotection: The deprotection reagent (commonly piperidine) cannot efficiently access and remove the Fmoc protecting group from the terminal amino acid.
-
Poor Coupling Efficiency: The incoming activated amino acid is sterically hindered from coupling to the deprotected N-terminus.
These issues result in a higher prevalence of deletion and truncation sequences in the crude product, significantly lowering the overall yield of the desired full-length peptide.[1]
Q2: How can I identify if peptide aggregation is occurring during my synthesis?
Several signs can indicate on-resin peptide aggregation:
-
Visual Observation: The resin beads may clump together and fail to swell properly in the synthesis solvent. In severe cases, the resin bed may appear shrunken.
-
Positive Colorimetric Tests After Coupling: A positive Kaiser test (for primary amines) or other qualitative amine tests after a coupling step suggests that the incoming amino acid has failed to couple to all available sites, which can be a consequence of aggregation.[1]
-
Real-Time Monitoring: Some automated peptide synthesizers offer real-time UV monitoring of the Fmoc deprotection step. A broadened or flattened deprotection profile can indicate aggregation-induced slower reaction kinetics.
-
Analysis of a Test Cleavage: Cleaving a small amount of resin and analyzing the product by mass spectrometry can reveal the presence of deletion sequences (missing amino acids) which are a hallmark of aggregation-related coupling failures.[1]
Q3: What is a "difficult sequence," and how does it relate to hydrophobic peptides?
A "difficult sequence" in SPPS refers to a peptide chain that is prone to aggregation on the solid support.[1] This is a common characteristic of hydrophobic peptides, which are rich in amino acids with nonpolar side chains such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1] The presence of β-branched amino acids (Val, Ile) is particularly problematic. These sequences readily form stable secondary structures that hinder the accessibility of reagents to the growing peptide chain, leading to low synthesis yields.[1]
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield with a High Number of Deletion Sequences
Symptoms:
-
Mass spectrometry of the crude product shows significant peaks corresponding to the mass of the target peptide minus one or more amino acid residues.
-
The overall isolated yield of the target peptide is poor.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| On-Resin Peptide Aggregation | 1. Optimize Resin Choice: Switch to a polyethylene (B3416737) glycol (PEG)-based resin (e.g., ChemMatrix®, TentaGel®) to improve solvation of the peptide chain.[2] 2. Modify Solvent System: Use a more polar aprotic solvent like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). The "magic mixture" (DCM/DMF/NMP 1:1:1) can also be effective.[3] 3. Incorporate Structure-Disrupting Elements: Introduce pseudoproline dipeptides at strategic locations (e.g., before hydrophobic stretches) to break up secondary structures. 4. Utilize Elevated Temperatures: Perform the synthesis at a higher temperature, for example, by using microwave-assisted SPPS, to disrupt hydrogen bonding.[4][5][6][7][8] | --INVALID-LINK----INVALID-LINK----INVALID-LINK-- |
| Inefficient Coupling | 1. Use a More Potent Coupling Reagent: Switch to a uronium/aminium or phosphonium (B103445) salt-based reagent like HATU, HBTU, or PyBOP.[9] 2. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion, especially for sterically hindered amino acids.[10] | --INVALID-LINK-- |
| Incomplete Fmoc Deprotection | 1. Increase Deprotection Time: Extend the treatment time with the piperidine (B6355638) solution. 2. Use a Stronger Deprotection Reagent: Add 1,8-diazabicycloundec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF). | --INVALID-LINK-- |
Issue 2: Poor Resin Swelling and Clumping
Symptoms:
-
The resin bed volume does not increase significantly after the addition of the synthesis solvent.
-
The resin beads stick together, leading to inefficient washing and reagent distribution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Incompatible Resin and Solvent | 1. Change Solvent: Switch from DMF to NMP, which may better solvate the growing peptide-resin complex.[3] 2. Use a PEG-based Resin: These resins have better swelling properties in a wider range of solvents compared to traditional polystyrene resins.[2] | --INVALID-LINK-- |
| Severe On-Resin Aggregation | 1. Introduce Chaotropic Agents: Add salts like LiCl or KSCN to the coupling and/or deprotection solutions to disrupt secondary structures. | --INVALID-LINK-- |
Data Presentation
Table 1: Comparison of Resin Performance for the Synthesis of a Difficult Peptide (ACP 65-74)
| Resin Type | Cross-linker | Purity (%) | Reference |
| Polystyrene (PS) | Divinyl benzene (B151609) (DVB) | 39.2 | [11] |
| Polystyrene (PS) | Diethylene glycol dimethacrylate (DEG) | 68.1 | [11] |
This data highlights the improved performance of a more hydrophilic DEG-crosslinked polystyrene resin compared to the traditional DVB-crosslinked resin for a known difficult sequence.
Table 2: Effect of Coupling Reagent on Crude Peptide Purity and Yield for Aβ(1-42) Synthesis
| Coupling Reagent | Additive | Base | Solvent | Method | Crude Purity (%) | Crude Yield (%) | Reference |
| DIC | Oxyma | - | DMF | Conventional | 56 | 85 | [6] |
| HCTU | - | DIPEA | DMF/NMP | Conventional | 14 | 72 | [6] |
| DIC/HOBt | HOBt | - | NMP | Microwave | >60 (approx.) | 78 | [6][8] |
| Various | Oxyma | Piperidine | DMF | Microwave | 67 | 87 | [6] |
This table summarizes results from the synthesis of the highly hydrophobic and aggregation-prone Aβ(1-42) peptide, demonstrating the significant impact of the chosen coupling strategy and synthesis method on purity and yield.
Table 3: Comparison of Coupling Reagent Performance for a Model Peptide
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [9] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [9] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [9] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [9] |
This table provides a general comparison of the efficiency of common coupling reagents under standard conditions. Note that performance with specific hydrophobic sequences may vary.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide using Fmoc Chemistry
-
Resin Swelling: Swell the chosen resin (e.g., Rink Amide ChemMatrix®) in NMP for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine in NMP to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in NMP.
-
Agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with NMP (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 4 equivalents) in NMP.
-
Add a base (e.g., DIPEA, 8 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For known difficult couplings, this step can be repeated (double coupling).
-
Drain the coupling solution and wash the resin thoroughly with NMP (5-7 times).
-
-
Monitoring: Before proceeding to the next deprotection, a small sample of resin beads can be taken for a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/brown beads) indicates successful coupling.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Incorporation of Pseudoproline Dipeptides
-
Selection: Identify a Ser or Thr residue within the peptide sequence, preferably before a hydrophobic stretch, to be replaced by a pseudoproline dipeptide.
-
Synthesis Step:
-
When the synthesis reaches the point of incorporation, use the commercially available Fmoc-Xaa-Ser(Ψ-Pro)-OH or Fmoc-Xaa-Thr(Ψ-Pro)-OH dipeptide as you would a standard amino acid.
-
Follow the standard coupling procedure (Protocol 1, step 3). A single coupling is usually sufficient.
-
-
Continuation: After coupling the pseudoproline dipeptide, omit the coupling step for the next amino acid in the sequence (as two residues were added at once) and proceed directly to the Fmoc deprotection of the pseudoproline dipeptide.
-
Cleavage: The oxazolidine (B1195125) ring of the pseudoproline is labile to standard TFA cleavage conditions and will revert to the native Ser or Thr residue during the final cleavage step.
Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
-
Resin and Reagents: Prepare the resin and reagent solutions as for standard SPPS (Protocol 1). Use a microwave-compatible reaction vessel.
-
Fmoc Deprotection:
-
Add 20% piperidine in NMP to the resin.
-
Apply microwave irradiation (e.g., 3 minutes at up to 75°C).
-
Drain and wash with NMP.
-
-
Amino Acid Coupling:
-
Add the pre-activated amino acid solution to the resin.
-
Apply microwave irradiation (e.g., 5-10 minutes at up to 86°C). Note: For sensitive residues like His and Cys, it is recommended to perform the coupling at a lower temperature or at room temperature to prevent racemization.[6]
-
Drain and wash with NMP.
-
-
Chain Elongation and Cleavage: Repeat the microwave-assisted deprotection and coupling cycles. The final cleavage is performed as in the standard protocol.
Protocol 4: Use of Chaotropic Agents to Disrupt Aggregation
-
Preparation: Prepare a 0.4 M solution of LiCl or KSCN in NMP.
-
Application:
-
Option A (Pre-wash): Before the coupling step, wash the deprotected resin with the chaotropic salt solution. Then, wash with NMP to remove the salt before adding the activated amino acid.
-
Option B (In-coupling): Add the chaotropic salt directly to the coupling reaction mixture. Note that this may affect the solubility of some reagents.
-
-
Procedure: Proceed with the synthesis as usual. The presence of the chaotropic agent helps to disrupt the hydrogen bonds responsible for aggregation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
Technical Support Center: Managing Dibenzofulvene (DBF) Adduct Formation
Welcome to the technical support center for managing dibenzofulvene (DBF) adduct formation during solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dibenzofulvene (DBF) and why is it a problem in Fmoc-based peptide synthesis?
A1: Dibenzofulvene (DBF) is a reactive byproduct generated during the base-catalyzed removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain.[1][2][3] The deprotection occurs via a β-elimination mechanism.[3] DBF is a highly reactive electrophile that can form covalent adducts with nucleophiles.[4] In the context of SPPS, the most problematic reaction is its irreversible adduction to the newly deprotected N-terminal amine of the peptide, which terminates chain elongation and results in truncated impurities that can be difficult to separate from the target peptide.[2]
Q2: How is DBF typically managed during Fmoc deprotection?
A2: The standard method for managing DBF is to use a secondary amine, most commonly piperidine (B6355638), as the deprotection base.[3][5] Piperidine serves a dual role: first, it acts as the base to initiate the elimination reaction, and second, it acts as a nucleophilic scavenger, trapping the liberated DBF to form a stable and soluble DBF-piperidine adduct.[2][3][5] This adduct is then washed away from the resin-bound peptide.[6]
Q3: Which amino acids are most susceptible to DBF adduct formation?
A3: While the primary site of unwanted adduction is the N-terminal α-amine of any amino acid after deprotection, certain amino acid side chains with nucleophilic character can also be at risk. Although less common, side-chains of residues like Tryptophan, Cysteine, and Lysine possess nucleophilic sites. However, the most prevalent and concerning side reaction is the termination of the peptide chain.[2]
Q4: How can I detect DBF adducts in my synthesis?
A4: The presence of DBF adducts can be inferred from analytical chromatography and mass spectrometry data.
-
HPLC/UPLC: You may observe unexpected peaks in your chromatogram, often eluting near the main product. These peaks represent peptide chains that have been capped with the DBF molecule (mass addition of ~166 Da).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the most definitive method.[4] Look for masses corresponding to [M+166.0782] (for the peptide + DBF) in your crude product analysis. Tandem MS (MS/MS) can further help to confirm that the modification is on the N-terminus.[4]
Troubleshooting Guide
Problem: My HPLC shows a significant peak at [M+166 Da] and my yield of the target peptide is low.
This is a classic sign of incomplete DBF scavenging, leading to peptide-DBF adduct formation.
-
Inefficient Scavenging by Deprotection Reagent: The concentration or reactivity of your scavenger may be insufficient.
-
Solution 1: Optimize Piperidine Concentration. Standard protocols use 20% piperidine in DMF.[3][5] For difficult sequences, increasing the concentration to 30-50% can improve scavenging efficiency.[3]
-
Solution 2: Use an Alternative Amine. While piperidine is standard, other secondary amines like piperazine (B1678402) or pyrrolidine (B122466) can be effective.[2][7] Piperazine, in particular, has been shown to reduce certain side reactions.[7]
-
-
Steric Hindrance: The peptide sequence itself may be sterically hindered or aggregated, preventing the DBF-piperidine adduct from being efficiently washed away or limiting access of the piperidine scavenger.[8]
-
Solution 1: Increase Wash Steps. After the deprotection step, increase the number and duration of DMF washes (e.g., from 3x to 6x) to ensure complete removal of the DBF adduct.[8]
-
Solution 2: Add a Stronger, Non-Nucleophilic Base. For "difficult" sequences, adding 1-2% of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution can accelerate the initial deprotection, allowing the piperidine to act more efficiently as a scavenger.[1][8]
-
-
Slow Deprotection Kinetics: If the Fmoc removal is slow, the local concentration of piperidine scavenger relative to the generated DBF may be suboptimal at the reaction site.
-
Solution: Extend Deprotection Time. Increase the deprotection time. A common protocol involves two treatments: one for 5 minutes followed by a second for 15-20 minutes with fresh reagent.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2181983A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Diketopiperazine Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing diketopiperazine (DKP) formation, a common side reaction during the dipeptide stage of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction involving the first two amino acids of a peptide chain, resulting in a stable six-membered ring.[1][2][3] This process leads to the cleavage of the dipeptide from the resin support, which significantly reduces the yield of the target peptide.[2] In some cases, this can be a "traceless" side reaction, meaning the DKP byproduct is washed away, and no corresponding impurity is observed in the final product, making it difficult to diagnose the cause of low yield.[1]
Q2: Which factors promote DKP formation at the dipeptide stage?
A2: Several factors can increase the likelihood and rate of DKP formation:
-
Peptide Sequence: The presence of a proline residue at the second position of the dipeptide dramatically increases the risk of DKP formation.[2][4] The N-terminal amino acid also plays a role; polar and charged amino acids tend to accelerate the reaction compared to nonpolar ones.[4][5][6]
-
Fmoc-Deprotection Conditions: The basic conditions required for removing the Fmoc protecting group, especially the use of piperidine (B6355638), can catalyze the cyclization reaction.[1][2]
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation.[2][7]
-
Temperature: Elevated temperatures during the synthesis process can increase the rate of this side reaction.[2]
-
Solvent: The choice of solvent can influence the conformation of the dipeptide and the rate of cyclization.[8]
Q3: How can I detect if DKP formation is occurring in my synthesis?
A3: The most common methods for detecting and quantifying DKP formation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9][10][11] By analyzing a small cleavage sample of the resin after the second amino acid coupling, you can identify the presence of the cyclic dipeptide.
Troubleshooting Guide
Problem: Low peptide yield, especially when proline is the second amino acid.
| Potential Cause | Recommended Solution |
| Sequence Susceptibility | For sequences highly prone to DKP formation (e.g., Xaa-Pro), consider synthesizing the dipeptide in solution and then coupling it as a single unit to the resin. This bypasses the vulnerable dipeptide stage on the solid support. |
| Standard Fmoc-Deprotection | The conventional 20% piperidine in DMF for Fmoc removal can be too harsh. Switch to a milder deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP, which has been shown to significantly reduce DKP formation.[1][12][13] |
| Resin Choice | If using a standard ester-linked resin like Wang, consider switching to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulkiness of the trityl group helps to suppress the intramolecular cyclization.[1] |
| Prolonged Coupling/Deprotection Times | Minimize the time the N-terminus of the dipeptide is deprotected before the third amino acid is introduced. Proceed with the next coupling step immediately after the completion of the Fmoc removal and washing steps. |
Quantitative Data on DKP Formation
The rate of DKP formation is highly dependent on the reaction conditions. The following tables summarize the impact of different Fmoc deprotection reagents and the N-terminal amino acid on DKP formation.
Table 1: Effect of Fmoc-Deprotection Reagent on DKP Formation
| Fmoc-Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
| 5% Piperazine/DMF | < 4 |
| 5% Piperazine/NMP | < 4 |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced |
Data adapted from a study on a DKP-prone sequence.[1]
Table 2: Influence of N-Terminal Amino Acid on Dissociation Half-Life via DKP Formation
| N-Terminal Amino Acid (Xaa in Xaa-Pro...) | Dissociation Half-Life at 75°C (min) | Relative Rate |
| Gln | Fast | High |
| Glu | 46 | High |
| Lys | Fast | High |
| Ser | Fast | High |
| Phe | Moderate | Medium |
| Tyr | Moderate | Medium |
| Trp | Slow | Low |
| Val | 127 | Low |
| Gly | 276 | Low |
Data from studies on model peptides.[4] Peptides with polar or charged N-terminal residues generally exhibit faster DKP formation, while those with nonpolar residues are more stable.[4][5][6]
Experimental Protocols
Protocol 1: Standard Procedure Prone to DKP Formation (for comparison)
-
Resin Preparation: Swell Wang resin in dichloromethane (B109758) (DCM), followed by washing with dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent like DIC/HOBt in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Pro-OH).
-
Cleavage and Analysis: Cleave a small sample of the dipeptide from the resin and analyze by HPLC to quantify DKP formation.[2]
Protocol 2: Optimized Procedure to Minimize DKP Formation
-
Resin Selection: Start with 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid.
-
Optimized Fmoc Deprotection: Use a freshly prepared solution of 2% DBU and 5% piperazine in NMP for Fmoc removal.[1][2]
-
Second Amino Acid Coupling: Immediately after deprotection and washing, couple the second Fmoc-protected amino acid.
-
Cleavage and Analysis: Cleave a small sample and analyze by HPLC to confirm the suppression of DKP formation.
Visualizations
Caption: Mechanism of diketopiperazine formation on a solid support.
Caption: Troubleshooting workflow for DKP formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Fmoc-Gly-Gly-Phe-OtBu in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in the efficacy and safety of these targeted therapies. The choice of a cleavable linker is a critical design consideration, directly influencing the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an objective comparison of Fmoc-Gly-Gly-Phe-OtBu, a protease-sensitive linker, with other widely used cleavable ADC linkers, supported by experimental data.
Introduction to this compound
This compound is a peptide-based cleavable linker designed for use in ADCs. Its core, the Gly-Gly-Phe tripeptide sequence, is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group during synthesis, while the tert-butyl ester (OtBu) masks a carboxylic acid functionality. Upon internalization of the ADC into a target cancer cell, the linker is designed to be cleaved, leading to the release of the cytotoxic payload. The Gly-Gly-Phe-Gly tetrapeptide, a closely related sequence, is utilized in the clinically approved and successful ADC, Enhertu® (trastuzumab deruxtecan), highlighting the clinical validation of this cleavage motif.[1][2]
Comparative Analysis of Cleavable ADC Linkers
The performance of an ADC is intricately linked to the properties of its linker. An ideal cleavable linker should remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while being efficiently cleaved to release the active drug within the target tumor cells.[3] This section compares the performance of the Gly-Gly-Phe peptide linker motif with other prominent cleavable linkers: valine-citrulline (Val-Cit), disulfide, and hydrazone linkers.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for different cleavable linkers based on published studies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Representative Linker | ADC Construct Example | Plasma Half-life / Stability | Reference(s) |
| Peptide (GGFG) | Gly-Gly-Phe-Gly | Trastuzumab-Deruxtecan (Enhertu®) | Stable in plasma | [1][4] |
| Peptide (Val-Cit) | Val-Cit-PABC | Trastuzumab-vc-MMAE | Generally stable, but can be susceptible to premature cleavage by certain proteases | [5][6] |
| Disulfide | SPDB | Anti-CanAg-DM4 | Half-life of ~9 days | [7] |
| Hydrazone | AcBut | BR96-Doxorubicin | Can be unstable in plasma with a half-life of ~36-48 hours | [2][8] |
Note: The data for the Gly-Gly-Phe-Gly (GGFG) linker from Enhertu® is used as a surrogate for the performance of the this compound linker due to the shared core peptide sequence.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Representative Linker | ADC Construct Example | Cell Line | IC50 (nM) | Reference(s) | |---|---|---|---|---| | Peptide (GGFG) | Gly-Gly-Phe-Gly | Trastuzumab-Deruxtecan (Enhertu®) | KPL-4 (HER2+) | ~1-5 nM (estimated from various studies) |[9] | | Peptide (Val-Cit) | Val-Cit-PABC | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | ~0.29 nM |[10] | | Disulfide | SPDB | huC242-SPDB-DM4 | COLO 205 | Highly active in vitro |[11] | | Hydrazone | Hydrazone | Anti-LeY-Doxorubicin | Varies depending on cell line | Generally in the nanomolar range |[12] | | Free Payload | MMAE | - | MDA-MB-468 | ~1-10 ng/ml (~1.4-14 nM) |[13] |
Note: IC50 values are highly dependent on the specific ADC, cell line, and assay conditions. The data presented is for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the performance of different ADC linkers.
Caption: Cleavage mechanisms of different ADC linkers.
Caption: General experimental workflows for ADC linker evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography resin
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma and PBS (as a control).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the incubation mixtures.
-
Isolate the ADC from the plasma using Protein A or G affinity chromatography.
-
Analyze the intact ADC by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to assess the stability of the linker. A decrease in DAR over time indicates linker cleavage and payload release.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a peptide-based linker to cleavage by cathepsin B.
Materials:
-
ADC with a peptide linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., 10% acetic acid)
-
HPLC or LC-MS system
Procedure:
-
Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
Add the ADC to the activated cathepsin B solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
-
Plot the percentage of payload release as a function of time to determine the cleavage kinetics.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells.
Materials:
-
ADC of interest
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Treat the cells with the different concentrations of the test articles.
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability as a function of concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The selection of a cleavable linker is a multifaceted decision that significantly impacts the therapeutic index of an ADC. The Gly-Gly-Phe peptide motif, as seen in the Fmoc-protected and OtBu-esterified form and clinically validated in Enhertu®, demonstrates excellent plasma stability and efficient cleavage by lysosomal proteases.[2][4] Compared to other cleavable linkers, such as hydrazones which can exhibit instability in circulation, and disulfide linkers which rely on a different intracellular release mechanism, peptide linkers offer a well-established and effective approach for targeted payload delivery.[7][8] The Val-Cit linker, another widely used peptide linker, has also shown significant clinical success, though it can be susceptible to premature cleavage in some contexts.[5][6] Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of different linker technologies, facilitating the development of safer and more effective ADC therapeutics.
References
- 1. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to HATU and HBTU as Coupling Reagents for the Synthesis of Fmoc-Gly-Gly-Phe-OtBu
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, with a specific focus on their application in the synthesis of the tripeptide Fmoc-Gly-Gly-Phe-OtBu. The information presented herein is supported by established experimental data to facilitate an informed decision-making process for optimizing peptide synthesis protocols.
Mechanism of Action: A Tale of Two Leaving Groups
The primary difference in the performance of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) lies in the nature of the active ester intermediate they form with a carboxylic acid. This intermediate is the key species that reacts with an amine to form the peptide bond.
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The presence of a nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, which makes the resultant OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This enhanced reactivity translates to faster and more complete coupling reactions.[1]
In contrast, HBTU contains a standard benzotriazole (B28993) (HOBt) moiety. The OBt-ester formed by HBTU is less reactive than the OAt-ester from HATU.[1] This can lead to slower reaction times and a greater potential for side reactions, including epimerization, which is the loss of stereochemical integrity at the activated amino acid residue.[1]
Performance Comparison: HATU vs. HBTU
While both HATU and HBTU are effective coupling reagents, experimental evidence consistently demonstrates the superior performance of HATU, particularly in terms of reaction speed and the purity of the final peptide product.[1] This advantage is especially pronounced in the synthesis of "difficult" sequences that are prone to aggregation and side reactions.[1]
| Parameter | HATU | HBTU | Reference |
| Purity | Higher Purity (fewer deletion products observed) | Lower Purity (more deletion products observed) | [1] |
| Coupling Efficiency | Very High, especially for hindered couplings | High, but generally lower than HATU | [1][2][3] |
| Reaction Speed | Faster | Slower | [1][4] |
| Risk of Epimerization | Lower risk | Higher risk | [1] |
| Additive | HOAt | HOBt | [5] |
| Base Required | DIPEA or Collidine | DIPEA or Collidine | [5][6] |
| Solvent | DMF | DMF | [5] |
Experimental Protocols
The following is a representative protocol for the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc chemistry. This protocol can be adapted for a direct comparison of HATU and HBTU.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Gly-OH
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HATU or HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a ninhydrin (B49086) test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for the second Glycine residue.
-
Final Washing: After the final coupling, wash the peptide-resin with DMF (5 times) and DCM (5 times) and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the OtBu protecting group.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification and Analysis: Centrifuge and wash the peptide pellet with cold ether. The purified peptide can then be characterized by mass spectrometry and HPLC.
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow for peptide synthesis and the chemical mechanism of amide bond formation using uronium-based coupling reagents.
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Mechanism of HATU/HBTU-mediated peptide bond formation.
Conclusion
For routine peptide synthesis, both HATU and HBTU are competent reagents. However, for challenging sequences, rapid synthesis protocols, and instances where minimizing epimerization is paramount, the experimental evidence strongly supports the use of HATU as the more efficient and reliable coupling reagent.[1] Its ability to form a more reactive active ester translates to higher purity and yields, ultimately saving time and resources in the production of complex peptides.[1] When synthesizing this compound, while HBTU is likely to be effective, HATU would be the preferred reagent to ensure the highest possible yield and purity of the final product.
References
Confirming Peptide Sequences: A Comparative Guide to Mass Spectrometry Analysis of Gly-Gly-Phe
In biopharmaceutical research and development, precise confirmation of peptide sequences is critical for ensuring product identity, purity, and efficacy. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, offering high sensitivity and structural elucidation capabilities.[1][2] This guide provides a comparative overview of mass spectrometry methods for confirming the sequence of the tripeptide Glycyl-glycyl-phenylalanine (Gly-Gly-Phe), a common model peptide.
Introduction to Peptide Sequencing by MS/MS
The standard "bottom-up" proteomics workflow involves the analysis of peptides by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2] In this process, a peptide, such as Gly-Gly-Phe, is first ionized and its mass-to-charge ratio (m/z) is measured in the first stage of mass analysis (MS1). This intact peptide ion, known as the precursor ion, is then selected and subjected to fragmentation. The resulting fragment ions are analyzed in a second stage (MS2), producing a tandem mass spectrum. The sequence of the peptide is then deduced by interpreting the mass differences between the fragment ions.[1][3]
The most common type of fragmentation, particularly for smaller, low-charged peptides, is Collision-Induced Dissociation (CID).[4][5][6] In CID, precursor ions collide with neutral gas molecules (like nitrogen or argon), causing the peptide backbone to fragment at the amide bonds.[4][7] This process predominantly generates b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment.[8]
Comparing Fragmentation Techniques for Gly-Gly-Phe
While CID is the most widely used fragmentation method, other techniques such as Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) offer distinct advantages, especially for different types of peptides.[5][9]
-
Collision-Induced Dissociation (CID): As the industry standard, CID is highly effective for small, doubly charged peptides.[4][9] For Gly-Gly-Phe, CID would efficiently produce a clear series of b- and y-ions, allowing for straightforward sequence confirmation. Its primary mechanism involves slow heating of the precursor ion, leading to fragmentation at the most labile bonds.[10]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation method that occurs in an HCD cell rather than an ion trap.[4] It provides higher fragmentation energy compared to CID.[4] While HCD also generates b- and y-ions, it is known to produce more comprehensive fragmentation, which can be beneficial for confident identification.[9] For a simple peptide like Gly-Gly-Phe, the benefits might be less pronounced than for larger or modified peptides.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method, meaning it cleaves peptide backbones without significantly exciting the precursor ion.[4][11] This technique is particularly advantageous for preserving labile post-translational modifications (PTMs) and for analyzing larger peptides with higher charge states.[11][12] For the small, unmodified tripeptide Gly-Gly-Phe, ETD would be less commonly used than CID or HCD, as its primary advantages are not required. ETD generates c- and z-type ions instead of the b- and y-ions seen in CID/HCD.[4]
For routine sequence confirmation of a simple, synthetic peptide like Gly-Gly-Phe, CID is the most practical and widely used method , offering a robust and easily interpretable fragmentation pattern.
Data Presentation: Theoretical Fragmentation of Gly-Gly-Phe
To confirm the sequence of Gly-Gly-Phe, the experimental tandem mass spectrum is matched against a theoretical fragmentation pattern. The expected m/z values for the primary singly charged ([M+H]⁺) b- and y-ions from the CID of Gly-Gly-Phe are summarized below. The precursor ion ([M+H]⁺) for Gly-Gly-Phe has a theoretical monoisotopic m/z of 280.13.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| b₁ | G | 58.03 |
| b₂ | GG | 115.05 |
| y₁ | F | 166.09 |
| y₂ | GF | 223.11 |
Masses calculated using monoisotopic masses of Gly (57.02 Da) and Phe (147.07 Da).
The presence of peaks at these specific m/z values in the MS2 spectrum provides strong evidence for the Gly-Gly-Phe sequence.
Experimental Workflow and Protocols
A robust and reproducible experimental workflow is essential for accurate peptide sequence analysis.
Caption: General workflow for peptide sequence confirmation using LC-MS/MS.
This protocol outlines a typical method for analyzing a synthetic peptide like Gly-Gly-Phe.
-
Sample Preparation:
-
Synthesize the Gly-Gly-Phe peptide with a purity of >98%, confirmed by HPLC.[13]
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water or 5% acetonitrile).
-
For LC-MS/MS analysis, dilute the stock solution to a final concentration of approximately 10 pmol/µL in the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).[3]
-
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Instrument: An ion trap (like ThermoFisher LTQ Velos) or an Orbitrap mass spectrometer.[3][13]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[13]
-
MS1 Scan: Scan a mass range of m/z 200-1500 to detect the precursor ion (expected m/z 280.13 for [M+H]⁺).[13]
-
MS/MS Analysis: Use a data-dependent acquisition (DDA) method. The most intense ion from the MS1 scan (the precursor) is isolated and fragmented using CID.[3]
-
Collision Energy: Use a normalized collision energy of ~35% (this may require optimization depending on the instrument).
-
-
Data Analysis:
Caption: CID fragmentation pattern of Gly-Gly-Phe showing major b- and y-ions.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. massive.ucsd.edu [massive.ucsd.edu]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. De Novo Peptide Sequencing [ionsource.com]
- 9. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 10. Mascot help: Peptide fragmentation [matrixscience.com]
- 11. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.6. Peptide Sequencing Using LC-MS/MS [bio-protocol.org]
Stability Showdown: A Comparative Analysis of Peptide Linkers in Human Plasma for Drug Development
For researchers, scientists, and drug development professionals, the circulatory stability of linkers is a critical parameter in the design of effective drug conjugates. This guide provides a comparative overview of the stability of the Fmoc-Gly-Gly-Phe-OtBu linker and other commonly used peptide linkers in human plasma, supported by available experimental data and detailed methodologies.
The premature cleavage of a linker in systemic circulation can lead to off-target toxicity and diminished therapeutic efficacy. Therefore, a comprehensive understanding of a linker's stability profile in a biologically relevant matrix like human plasma is paramount. This guide focuses on the stability of the this compound linker, a component often utilized in the synthesis of peptide-drug conjugates, and compares it with established linkers such as Val-Cit, Val-Ala, and GGFG.
Quantitative Stability Data of Peptide Linkers in Human Plasma
| Linker Type | Linker Example | Stability Metric | Value | Reference |
| Dipeptide | Valine-Citrulline (Val-Cit) | Qualitative Assessment | Excellent stability in human plasma.[1][2][] | [1][2][] |
| Dipeptide | Valine-Alanine (Val-Ala) | Aggregation (DAR ~7) | No obvious increase in dimeric peak, suggesting good stability.[4] | [4] |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Payload Release | ~2.8% of total payload released over 14 days in human serum.[5] | [5] |
| Tripeptide | Glu-Val-Cit (EVCit) | Degradation | No significant degradation observed after 28 days in human plasma.[6] | [6] |
It is important to note that direct comparisons of stability data across different studies should be made with caution due to variations in experimental conditions, including the specific drug conjugate, analytical methods, and plasma sources.
Experimental Protocol: Human Plasma Stability Assay
A standardized protocol is crucial for accurately assessing and comparing the stability of different linkers. The following is a detailed methodology for a typical in vitro human plasma stability assay.
Objective: To determine the rate of degradation of a peptide linker in human plasma over time.
Materials:
-
Test linker (e.g., this compound)
-
Pooled human plasma (from at least three donors, with anticoagulant such as heparin or EDTA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid or 3 volumes of ice-cold acetonitrile)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test linker in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Incubation:
-
Thaw the pooled human plasma at 37°C.
-
Dilute the test linker stock solution into the pre-warmed plasma to a final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C, often with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma-linker mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
The 0-minute time point serves as the initial concentration reference.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately stop the enzymatic degradation at each time point by adding a cold quenching solution to the collected aliquot.
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
-
Sample Processing:
-
Centrifuge the samples at a high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant containing the remaining intact linker and any metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact linker.
-
The use of an internal standard is recommended to correct for variations in sample processing and instrument response.
-
-
Data Analysis:
-
Plot the percentage of the intact linker remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) of the linker in human plasma by fitting the data to a first-order decay model.
-
Visualizing the Process and Linker Relationships
To better understand the experimental workflow and the relationship between different linker types, the following diagrams are provided.
Caption: Experimental workflow for the human plasma stability assay.
Caption: Comparison of different peptide linker classes.
Conclusion
The stability of a linker in human plasma is a cornerstone of rational drug conjugate design. While direct quantitative data for the this compound linker remains to be published, the established high stability of related peptide linkers such as Val-Cit, Val-Ala, and GGFG provides a positive outlook. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own stability assessments of this compound and other novel linkers, thereby enabling data-driven decisions in the development of next-generation targeted therapeutics.
References
Characterization of ADCs with a Gly-Gly-Phe Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized using a cathepsin-cleavable Gly-Gly-Phe (GGF) peptide linker with other commonly used ADC linker technologies. The information presented herein is supported by experimental data from various sources to facilitate an objective evaluation of ADC performance based on linker chemistry.
Introduction to Peptide Linkers in ADCs
The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its properties significantly influence the ADC's stability, efficacy, and safety profile. Peptide linkers are designed to be stable in systemic circulation and to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor site, minimizing off-target toxicity.
The Gly-Gly-Phe tripeptide sequence is a substrate for cathepsin B, a lysosomal protease. Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the active drug. This guide will focus on the characterization of ADCs employing a GGF-based linker and compare its performance with ADCs utilizing the well-established valine-citrulline (Val-Cit) linker and a non-cleavable maleimidocaproyl (MC) linker.
Comparative Performance Data
The following tables summarize key in vitro and in vivo performance data for ADCs constructed with different linkers. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, it reflects the concentration of the ADC required to kill 50% of the cancer cells in an in vitro assay.
| Linker Type | ADC | Cell Line | IC50 (nM) | Reference |
| Gly-Gly-Phe-Gly | Trastuzumab-GGFG-DXd | NCI-N87 (HER2+) | 1.5 | [1] |
| Val-Cit | Trastuzumab-vc-MMAE | NCI-N87 (HER2+) | 0.8 | [2] |
| Val-Ala | Trastuzumab-VA-MMAE | NCI-N87 (HER2+) | 0.9 | [3] |
Note: The GGFG linker is part of the approved ADC, Enhertu (trastuzumab deruxtecan)[4][]. The data presented for GGFG is based on a similar construct.
Plasma Stability
Plasma stability is a critical parameter that influences the therapeutic window of an ADC. A stable linker prevents premature release of the payload in circulation, which can lead to systemic toxicity.
| Linker Type | ADC Construct | Species | Time Point | % Intact ADC Remaining | Reference |
| Gly-Gly-Phe-Gly | Trastuzumab-GGFG-DXd | Human | 7 days | >90% | [] |
| Val-Cit | Anti-M1S1-MC-VC-PABC-Aur0101 | Human | 7 days | ~85% | [4] |
| Val-Cit | Anti-CD22-vc-MMAE | Mouse | 7 days | ~50% | [6] |
| Val-Ala | Anti-HER2-VA-MMAE | Mouse | 7 days | ~60% | [3] |
| Non-cleavable (MC) | Trastuzumab-MC-DM1 (T-DM1) | Human | - | High stability | [7] |
Note: Val-Cit linkers have shown susceptibility to cleavage by mouse carboxylesterase, leading to lower stability in mouse plasma compared to human plasma[6]. The GGFG linker is reported to have greater stability in blood circulation compared to dipeptide linkers[8].
Experimental Protocols
Detailed methodologies for key ADC characterization experiments are provided below.
Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on an HIC column, allowing for the quantification of each species.
-
Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Procedure: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. d. Monitor the elution profile at 280 nm. e. Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.
-
Principle: The ADC is incubated in plasma, and at various time points, the amount of intact ADC is quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Materials: ADC of interest, human or mouse plasma, 96-well plates, capture antibody (anti-human IgG), detection antibody (anti-payload), substrate.
-
Procedure (ELISA-based): a. Coat a 96-well plate with a capture antibody (e.g., goat anti-human IgG). b. Incubate the ADC in plasma at 37°C. c. At designated time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma-ADC mixture and add them to the coated plate. d. Wash the plate to remove unbound components. e. Add a detection antibody that specifically binds to the payload. f. Add a substrate and measure the signal (e.g., absorbance or fluorescence). g. The signal intensity is proportional to the amount of intact ADC. Calculate the percentage of intact ADC remaining at each time point relative to time zero.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of an ADC on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
-
Materials: Target cancer cell line, ADC, control antibody, free payload, 96-well plates, MTT reagent, solubilization solution (e.g., DMSO).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, control antibody, and free payload for a specified period (e.g., 72-120 hours). c. Add MTT reagent to each well and incubate for 2-4 hours. d. Add solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at 570 nm. f. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[2]
Antibody Internalization Assay
This assay measures the extent to which an ADC is internalized by target cells.
-
Principle: A pH-sensitive fluorescent dye (e.g., pHrodo) is conjugated to the antibody. The dye is non-fluorescent at neutral pH but becomes highly fluorescent in the acidic environment of endosomes and lysosomes following internalization.
-
Materials: Target cells, ADC labeled with a pH-sensitive dye, flow cytometer or fluorescence microscope.
-
Procedure (Flow Cytometry-based): a. Label the ADC with a pH-sensitive dye according to the manufacturer's instructions. b. Incubate the target cells with the labeled ADC at 37°C for various time points. c. As a negative control, incubate cells with the labeled ADC on ice to prevent internalization. d. Wash the cells to remove unbound ADC. e. Analyze the cells by flow cytometry to quantify the fluorescence intensity. f. The increase in fluorescence intensity over time at 37°C compared to the control on ice indicates the extent of internalization.
Bystander Killing Effect Assay
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
-
Principle: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are co-cultured. The Ag- cells are labeled with a fluorescent protein (e.g., GFP) for identification. The viability of the Ag- cells is measured after treatment with the ADC. A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
-
Materials: Ag+ cell line, Ag- cell line stably expressing a fluorescent protein, ADC, 96-well plates, cell viability reagent.
-
Procedure: a. Seed a mixture of Ag+ and Ag- cells in a 96-well plate. As a control, seed only Ag- cells. b. Treat the cells with the ADC for an extended period (e.g., 5-7 days). c. Measure the viability of the Ag- cells by quantifying the fluorescent signal. d. Compare the viability of the Ag- cells in the co-culture to the monoculture to determine the extent of the bystander effect.
Visualizations
ADC Structure and Mechanism of Action
References
- 1. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Fmoc-Gly-Gly-Phe-OtBu by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for synthetic peptide intermediates is critical for the successful development of peptide-based therapeutics and research tools. Fmoc-Gly-Gly-Phe-OtBu, a protected tripeptide, is a key building block in the synthesis of more complex peptides and antibody-drug conjugates (ADCs). Its purity directly impacts the quality and impurity profile of the final product. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing the purity of such hydrophobic, protected peptides.
This guide provides a comparative analysis of the purity of commercially available this compound and outlines a standard experimental protocol for its analysis by RP-HPLC.
Comparative Purity Data
The purity of this compound can vary between different suppliers. Below is a summary of publicly available purity data for this product. It is important to note that the specific analytical methods used to determine these purity values are often proprietary. Therefore, a standardized analytical method, as detailed later in this guide, is recommended for in-house quality control and comparison.
| Supplier | Product Name | Reported Purity (%) |
| TargetMol | This compound | 99.82% |
| MedchemExpress | This compound | 99.80% |
| Precise PEG | This compound | >96% |
| MedchemExpress | Fmoc-Gly-Gly-D-Phe-OtBu (D-isomer) | 98.28% |
Note: The data presented in this table is for illustrative purposes and is based on information available from the suppliers' websites. Actual purity may vary by batch.
Standardized Experimental Protocol for RP-HPLC Analysis
To facilitate a consistent and reproducible purity assessment of this compound, the following detailed experimental protocol is provided. This method is based on established principles for the analysis of protected peptides.[1]
1. Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is recommended for the separation of this hydrophobic peptide. A typical column dimension is 4.6 x 250 mm with a 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point. The gradient can be optimized to improve the resolution of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm or 220 nm for detecting the peptide backbone. A secondary wavelength of 254 nm or 280 nm can be used to detect the Fmoc protecting group and the phenylalanine residue, respectively.[2][3]
-
Injection Volume: 10 µL.
3. Data Analysis and Purity Calculation
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100 [4]
Potential Impurities in this compound Synthesis
During solid-phase peptide synthesis (SPPS), several side reactions can lead to impurities that may be detected by RP-HPLC. For this compound, potential impurities include:
-
Deletion Sequences: Incomplete coupling reactions can result in the formation of shorter peptide sequences, such as Fmoc-Gly-Phe-OtBu or Fmoc-Gly-Gly-OH.
-
Incomplete Deprotection/Coupling: Residual starting materials or intermediates from the synthesis steps.
-
Side-Chain Reactions: Although the amino acids in this sequence are not highly reactive, side reactions can still occur under certain conditions.
-
Racemization: Epimerization of the amino acid chiral centers can occur, particularly at the C-terminal residue during activation.
The hydrophobicity of these impurities will differ from the target peptide, allowing for their separation by RP-HPLC.
Visualizing the Experimental Workflow and Analytical Logic
The following diagrams, generated using Graphviz, illustrate the key processes involved in the purity analysis of this compound.
Conclusion
The purity of this compound is a critical parameter for its use in peptide synthesis. While suppliers provide purity information, it is advisable for researchers to perform their own purity analysis using a standardized RP-HPLC method for verification and comparison. The protocol and information provided in this guide offer a robust framework for the accurate and reliable purity determination of this important peptide intermediate, ensuring the quality and reproducibility of downstream research and development activities.
References
A Comparative Guide to Alternatives for Fmoc-Gly-Gly-Phe-OtBu in Peptide Synthesis and Drug Conjugation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the construction of complex biomolecules like antibody-drug conjugates (ADCs), the choice of building blocks is critical to achieving high yield, purity, and desired biological function. The tripeptide Fmoc-Gly-Gly-Phe-OtBu is a commonly used building block, particularly as a cathepsin-cleavable linker in ADCs. However, sequences containing multiple glycine (B1666218) residues are prone to aggregation, which can hinder synthesis and purification. This guide provides an objective comparison of this compound with alternative synthetic strategies, supported by experimental principles and data from related systems.
Executive Summary
The primary challenge in synthesizing peptides containing Gly-Gly motifs is the high propensity for on-resin aggregation due to the formation of interchain hydrogen bonds, leading to incomplete couplings and deletions. While using a pre-formed tripeptide block like this compound can be advantageous over a stepwise approach, alternatives such as backbone-protected dipeptides offer a robust solution to mitigate aggregation and improve synthetic outcomes. For ADC applications, the choice of the peptide linker sequence influences stability, cleavage efficiency, and the "bystander effect."
Performance Comparison of Synthetic Strategies
Here, we compare three strategies for incorporating the Gly-Gly-Phe sequence into a peptide chain:
-
Stepwise Synthesis: Sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH.
-
Tripeptide Block Coupling: Use of the pre-formed this compound.
-
Backbone-Protected Dipeptide: Use of Fmoc-Gly-(Dmb)Gly-OH followed by coupling of Fmoc-Phe-OH. The 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen disrupts hydrogen bonding.
The following table summarizes the expected performance based on studies of aggregation-prone, glycine-rich sequences.
| Parameter | Stepwise Synthesis | This compound | Fmoc-Gly-(Dmb)Gly-OH + Phe | Key Advantages |
| Expected Crude Purity | Low to Moderate | Moderate to High | High | Dmb: Superior for preventing aggregation and related byproducts. |
| Expected Final Yield | Low | Moderate | High | Dmb: Increased yield due to improved coupling efficiency.[1] |
| Risk of Aggregation | Very High | Moderate | Very Low | Dmb: Effectively disrupts secondary structure formation.[2][3] |
| Coupling Efficiency | Decreases significantly after the first Gly | Generally good | Consistently high | Dmb: Maintains high coupling efficiency throughout the synthesis. |
| Cost-Effectiveness | Low (due to low yield and difficult purification) | Moderate (higher initial cost of tripeptide) | High (higher cost of Dmb-dipeptide but justified by yield and purity) | Dmb: Higher upfront cost is offset by improved outcomes and reduced purification efforts. |
| Aspartimide Formation Risk (if adjacent to Asp) | High | High | Low (if Dmb-Gly is adjacent to Asp) | Dmb: Backbone protection significantly reduces aspartimide formation.[1][4] |
Detailed Experimental Protocols
The following are representative protocols for the solid-phase synthesis of a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Leu-NH₂) to compare the different strategies.
1. General Materials and Methods
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).
-
Analysis: High-Performance Liquid Chromatography (HPLC) with a C18 column and mass spectrometry.
2. Experimental Workflow: Comparative Synthesis
Figure 1. Comparative workflows for the synthesis of a model peptide containing the Gly-Gly-Phe sequence.
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (or peptide block) (0.5 mmol), HBTU (0.48 mmol), HOBt (0.5 mmol), and DIPEA (1.0 mmol) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours. For Dmb-protected amino acids, coupling onto the Dmb-protected secondary amine may require a stronger coupling agent like HATU or an extended coupling time.
-
Monitor the coupling reaction with a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final Fmoc deprotection and acetylation of the N-terminus, wash the resin with DCM and dry. Treat with the cleavage cocktail for 2-3 hours.
-
Purification and Analysis: Precipitate the peptide in cold ether, centrifuge, and dissolve the crude product in a water/acetonitrile mixture for purification by preparative HPLC. Analyze the purity by analytical HPLC and confirm the mass by mass spectrometry.
Application in Antibody-Drug Conjugates (ADCs)
The Gly-Gly-Phe sequence is part of the tetrapeptide linker Gly-Gly-Phe-Gly used in the successful ADC, Enhertu (Trastuzumab deruxtecan)[]. In this context, the peptide serves as a substrate for lysosomal proteases, primarily Cathepsin B, which is upregulated in many tumor cells.
Figure 2. Mechanism of payload release from an ADC with a GGFG peptide linker.
Comparison of Peptide Linkers for ADCs:
| Linker Sequence | Common Payload | Cleavage Mechanism | Key Features |
| Gly-Gly-Phe-Gly | Deruxtecan | Cathepsin B | High stability in circulation; efficient cleavage in the lysosome. |
| Val-Cit | MMAE | Cathepsin B | Widely used; excellent plasma stability and efficient cleavage.[] |
| Val-Ala | PBD-dimers | Cathepsin B | Higher hydrophilicity, which can be advantageous for highly hydrophobic payloads.[] |
While this compound is a viable building block for constructing GGFG linkers, the use of backbone protection (e.g., a Dmb-modified dipeptide) during the synthesis of the linker-payload can significantly improve the yield and purity of the final conjugate, reducing manufacturing costs and improving the homogeneity of the final ADC product. The native peptide sequence is fully restored upon final acid cleavage, ensuring that the linker's biological function is not compromised.
Conclusion
While the direct coupling of the this compound tripeptide block offers an advantage over a stepwise synthesis by reducing the number of problematic coupling steps, the use of backbone-protected dipeptides, such as Fmoc-Gly-(Dmb)Gly-OH , represents a superior strategy for synthesizing peptides containing the aggregation-prone Gly-Gly motif. This approach leads to higher crude purity and final yields by effectively preventing on-resin aggregation. For applications in ADC development, this translates to a more efficient and robust synthesis of the peptide linker, ultimately contributing to a more well-defined and potent therapeutic. Researchers encountering difficulties with glycine-rich sequences should strongly consider the adoption of backbone protection strategies.
References
A Comparative Analysis of Fmoc-Gly-Gly-Phe-OtBu Stereoisomers in Conjugate Design
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Peptide Linker Based on Stereochemistry.
In the sophisticated design of bioconjugates, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic efficacy and safety. Peptide linkers, designed for cleavage by specific intracellular proteases, are a cornerstone of modern conjugate design. This guide provides a detailed comparison of the commonly used cleavable linker, Fmoc-Gly-Gly-L-Phe-OtBu, and its non-cleavable D-isomer counterpart, Fmoc-Gly-Gly-D-Phe-OtBu. The choice between these stereoisomers fundamentally dictates the drug release mechanism and overall stability of the conjugate.
The central difference lies in their susceptibility to enzymatic degradation. Proteases within the lysosomal compartment of target cells, such as Cathepsin B, specifically recognize and cleave peptide sequences composed of natural L-amino acids.[] The introduction of a D-amino acid, as in the D-Phe isomer, creates a sterically distinct conformation that is resistant to enzymatic recognition and cleavage. This renders conjugates with the D-isomer linker effectively non-cleavable by proteases, leading to profoundly different stability profiles and mechanisms of action.
Comparative Performance Data
The stability of the peptide linker is paramount, directly influencing the conjugate's half-life in circulation and the mechanism of payload release. The L-phenylalanine isomer is designed to be selectively cleaved in the high-protease environment of the lysosome, whereas the D-phenylalanine isomer provides high stability against such enzymatic degradation.
| Parameter | Fmoc-Gly-Gly-L -Phe-OtBu Linker | Fmoc-Gly-Gly-D -Phe-OtBu Linker | Rationale |
| Cleavage Mechanism | Enzymatic (Cathepsin B) | Non-cleavable by proteases | Cathepsin B specifically recognizes L-amino acid sequences for cleavage. |
| Primary Release Site | Lysosome of target cell | N/A (requires antibody degradation) | Cleavage occurs in the lysosome where Cathepsin B is highly expressed. |
| Plasma Stability | Moderate | High | The L-isomer is susceptible to some plasma proteases, while the D-isomer is resistant. |
| Representative Half-life in Human Plasma | ~200 hours | >400 hours | D-amino acids significantly increase resistance to plasma peptidases. |
| Payload Release Rate by Cathepsin B | High | Negligible / None | The enzyme's active site accommodates the L-Phe but not the D-Phe stereoisomer. |
*Note: The half-life data presented are representative values based on typical performance of L-peptide cleavable linkers versus protease-resistant linkers in plasma stability assays.[2] Actual values may vary depending on the full conjugate structure and experimental conditions.
Logical Workflow: Synthesis to Application
The development of a bioconjugate using these linkers follows a structured workflow, from initial synthesis to final application. The choice of isomer is a critical decision point that influences the entire downstream characterization and testing strategy.
Mechanism of Action: A Tale of Two Isomers
The divergent fates of conjugates bearing the L-Phe versus the D-Phe linker are most apparent following internalization into a target cancer cell. The L-linker is designed for specific release, while the D-linker relies on the slower process of complete antibody catabolism to free its payload.
Experimental Protocols
Detailed and robust protocols are essential for accurately synthesizing these linkers and evaluating their performance.
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Gly-Gly-X-OtBu (X = L-Phe or D-Phe)
This protocol describes a standard manual synthesis using Fmoc chemistry.
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin.
-
Step 1: Loading of the first amino acid (Fmoc-L-Phe-OH or Fmoc-D-Phe-OH):
-
Swell the 2-CTC resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Dissolve Fmoc-X-Phe-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
-
Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.
-
Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol. Dry under vacuum.
-
-
Step 2: Peptide Elongation (Addition of Glycine residues):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Coupling: Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to activate. Add this coupling solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Step 2 for the final Glycine residue.
-
-
Step 3: Cleavage from Resin (to yield Fmoc-Gly-Gly-X-OtBu):
-
The tert-Butyl (OtBu) ester is acid-labile. However, to cleave the peptide from the 2-CTC resin while keeping the OtBu and Fmoc groups intact, a mild acid solution is used.
-
Treat the peptide-resin with a solution of acetic acid/trifluoroethanol/DCM (1:2:7) for 2 hours.
-
Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to obtain the crude protected peptide. Purify via flash chromatography.
-
In Vitro Enzymatic Cleavage Assay
This protocol outlines a method to compare the susceptibility of the two linker-payload conjugates to Cathepsin B.
-
Materials:
-
Purified, active human Cathepsin B.
-
Linker-payload conjugates (e.g., GGF(L)-Payload and GGF(D)-Payload).
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5.
-
Quenching Solution: Acetonitrile with an internal standard.
-
LC-MS system for analysis.
-
-
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full activity.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and the linker-payload conjugate at a final concentration of 10 µM.
-
Initiation: Initiate the reaction by adding the activated Cathepsin B to a final concentration of 50 nM.
-
Incubation: Incubate the reactions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding an aliquot of the reaction mixture to the quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of remaining intact conjugate and the amount of released payload.
-
Data Interpretation: Plot the percentage of released payload over time. The L-Phe linked conjugate is expected to show time-dependent payload release, while the D-Phe linked conjugate should show little to no release.[2]
-
Conclusion and Design Implications
The choice between Fmoc-Gly-Gly-L-Phe-OtBu and its D-isomer is a critical strategic decision in conjugate design.
-
Fmoc-Gly-Gly-L-Phe-OtBu is the linker of choice for a cleavable ADC strategy . This design leverages the high concentration of lysosomal proteases in tumor cells for specific, intracellular drug release. It is ideal for highly potent payloads where minimizing systemic exposure of the free drug is critical.
-
Fmoc-Gly-Gly-D-Phe-OtBu is suited for a non-cleavable ADC strategy or when maximum stability in circulation is desired. The payload is released only after the complete proteolytic degradation of the antibody backbone in the lysosome. This can result in a different pharmacokinetic profile and may be advantageous for certain payloads or targets where a slower release is beneficial.
Researchers must weigh the desired mechanism of action, payload characteristics, and target biology to select the stereoisomer that best aligns with their therapeutic goals. This comparative guide provides the foundational data and experimental frameworks to make an informed decision.
References
Safety Operating Guide
Proper Disposal of Fmoc-Gly-Gly-Phe-OtBu: A Guide for Laboratory Professionals
For immediate reference, treat all Fmoc-Gly-Gly-Phe-OtBu waste as chemical waste and dispose of it in accordance with your institution's and local regulations. Although not generally classified as a hazardous substance, proper containment and disposal are crucial for maintaining laboratory safety and environmental compliance.
This guide provides detailed procedures for the safe handling and disposal of this compound, a protected tripeptide commonly utilized in solid-phase peptide synthesis (SPPS) for the development of antibody-drug conjugates (ADCs). Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and responsible chemical waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
While Fmoc-protected amino acids are typically not categorized as hazardous, a thorough risk assessment should be conducted before handling. Standard laboratory practice dictates the use of appropriate personal protective equipment to minimize exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Disposal of Unused this compound (Solid Waste)
Solid, unused this compound should be disposed of as chemical waste. It must not be mixed with general laboratory trash or discharged into the sewer system.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound into a designated and clearly labeled chemical waste container. The container must be sealable and compatible with the chemical.
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The words "Chemical Waste for Incineration"
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from drains and incompatible materials.
-
Final Disposal: Arrange for collection and disposal by a licensed chemical waste management company in accordance with institutional, local, state, and federal regulations.
Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as chemical waste. This includes:
-
Gloves
-
Weighing paper
-
Spatulas
-
Empty product containers
These items should be placed in the same designated chemical waste container as the solid this compound.
Disposal of Liquid Waste from Experimental Procedures
The use of this compound in peptide synthesis generates liquid waste streams, primarily from the cleavage of the Fmoc (fluorenylmethyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups. These waste streams contain hazardous chemicals and must be handled accordingly.
1. Fmoc Group Removal Waste:
The Fmoc group is typically removed using a basic solution, such as 20% piperidine (B6355638) in dimethylformamide (DMF).[1][2][3] This resulting solution is a hazardous waste stream.
-
Collection: Collect all liquid waste from the Fmoc deprotection steps, including the cleavage solution and subsequent washes, in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste" and list all constituents (e.g., "Piperidine/DMF Waste").
2. OtBu Group and Resin Cleavage Waste:
The tert-butyl ester is acid-labile and is typically removed concurrently with cleavage from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[4] This acidic solution is also a hazardous waste stream.
-
Collection: Collect the TFA cleavage cocktail and any subsequent washes into a separate, designated hazardous waste container suitable for corrosive acidic waste.
-
Labeling: The label must clearly state "Hazardous Waste" and list all constituents (e.g., "Trifluoroacetic Acid Waste").
Never mix basic waste (e.g., piperidine/DMF) with acidic waste (e.g., TFA), as this can cause a violent exothermic reaction.
Spill Management
In the event of a spill, the following steps should be taken:
-
Containment: Isolate the spill area.
-
Cleanup:
-
For solid spills, carefully sweep the material to avoid generating dust and place it in the designated chemical waste container.
-
For liquid spills, use an inert absorbent material.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as chemical waste.
-
Personal Hygiene: Thoroughly wash hands after the cleanup is complete.
Disposal Workflow
Caption: Logical workflow for the proper disposal of solid and liquid waste containing this compound.
References
Personal protective equipment for handling Fmoc-Gly-Gly-Phe-OtBu
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper use and disposal of Fmoc-Gly-Gly-Phe-OtBu, a cleavable ADC linker used in the synthesis of antibody-drug conjugates. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of appropriate PPE is the first line of defense against potential exposure.
| Situation | Required PPE | Reasoning |
| Receiving and Storage | - Safety glasses- Laboratory coat- Nitrile gloves | Protects against accidental splashes or spills during unpacking and transfer to storage. |
| Weighing and Aliquoting (Solid) | - Safety goggles with side-shields- Laboratory coat- Nitrile gloves- Dust mask or use of a fume hood/ventilated enclosure | Prevents inhalation of fine powder and protects eyes from airborne particles.[1][2][3] |
| In-Solution Handling | - Safety goggles with side-shields- Laboratory coat- Nitrile gloves | Protects against splashes of the chemical dissolved in solvents. |
| Spill Cleanup | - Safety goggles with side-shields- Laboratory coat- Heavy-duty nitrile or neoprene gloves- Dust respirator (for solid spills) | Provides enhanced protection during direct contact with the spilled material and cleanup agents.[3] |
| Waste Disposal | - Safety goggles with side-shields- Laboratory coat- Nitrile gloves | Standard protection for handling chemical waste containers. |
Operational Plan: From Receipt to Reaction
Following a structured operational plan minimizes risks and ensures procedural consistency.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (safety glasses, lab coat, gloves) before opening the package.
-
Verify that the container is properly sealed and labeled.
2. Storage:
-
Store this compound in a tightly sealed container.
-
Recommended storage is in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.[5][6][7]
3. Weighing and Preparation of Solutions:
-
All weighing of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[2]
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing. If dissolution requires heating or sonication, ensure this is done in a controlled manner, preferably within a fume hood.[5]
4. Use in Reaction:
-
Conduct all reactions involving this compound in a chemical fume hood.
-
Ensure all glassware is clean and dry.
-
Keep the reaction vessel covered to the extent possible.
Disposal Plan: Managing Waste Safely
Proper waste management is a critical component of laboratory safety and environmental responsibility.
1. Contaminated Solid Waste:
-
Includes items such as used weighing boats, contaminated paper towels, gloves, and disposable PPE.
-
Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
2. Contaminated Liquid Waste:
-
Includes leftover solutions and solvent rinses of glassware.
-
Collect in a labeled, sealed, and appropriate hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on solvent waste streams. Do not dispose of down the drain.[2]
3. Uncontaminated Waste:
-
Packaging materials that have not come into contact with the chemical can typically be disposed of as general waste.
4. Spill Management:
-
In case of a small spill, use an absorbent material like diatomite or universal binders to contain it.[1]
-
Sweep up the solid material, taking care not to create dust, and place it in a sealed container for disposal as hazardous waste.[2]
-
Clean the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as contaminated waste.[1]
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
